Prop-2-ynylurea
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-2-3-6-4(5)7/h1H,3H2,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPYJRMMPVFEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380405 | |
| Record name | prop-2-ynylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5221-62-5 | |
| Record name | prop-2-ynylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (prop-2-yn-1-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Prop-2-ynylurea: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Prop-2-ynylurea, also known as N-propargylurea, is a small, bifunctional molecule featuring both a terminal alkyne and a urea moiety. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in medicinal chemistry and materials science. The terminal alkyne allows for participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the urea group can engage in hydrogen bonding and serve as a scaffold for further chemical elaboration. This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound is a simple yet powerful molecule. Its structure and key properties are summarized below.
Molecular Structure
The structure of this compound consists of a propargyl group (prop-2-yn-1-yl) attached to one of the nitrogen atoms of a urea molecule.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 5221-62-5 | [1] |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 130 °C | [2] |
| Boiling Point (Predicted) | 181.6 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.1 g/cm³ | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of propargylamine with an isocyanate or a precursor that generates an isocyanate in situ. A common and straightforward laboratory-scale synthesis involves the reaction of propargylamine with potassium cyanate in the presence of an acid.
Synthetic Workflow
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Propargylamine
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to form the propargylammonium chloride salt.
-
In a separate beaker, dissolve a slight excess of potassium cyanate in deionized water.
-
Add the potassium cyanate solution dropwise to the stirred, cooled solution of propargylammonium chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Spectroscopic and Analytical Characterization
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 - 6.5 | br s | 1H | -NH-C(=O)- |
| ~ 4.5 - 5.5 | br s | 2H | -C(=O)-NH₂ |
| ~ 3.9 - 4.1 | d | 2H | -CH₂- |
| ~ 2.2 - 2.4 | t | 1H | ≡C-H |
Causality behind Predicted Shifts: The protons of the primary amide (-NH₂) are expected to be broad and downfield due to hydrogen bonding and quadrupole broadening from the nitrogen atom. The secondary amide proton (-NH-) will also be a broad singlet. The methylene protons (-CH₂-) are adjacent to a nitrogen and an alkyne, leading to a downfield shift, and will appear as a doublet due to coupling with the terminal alkyne proton. The terminal alkyne proton (≡C-H) will be a triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 | C=O (Urea) |
| ~ 78 - 82 | -C≡ |
| ~ 70 - 74 | ≡C-H |
| ~ 30 - 35 | -CH₂- |
Causality behind Predicted Shifts: The carbonyl carbon of the urea is the most deshielded and will appear furthest downfield. The sp-hybridized carbons of the alkyne will appear in the characteristic alkyne region. The methylene carbon, being attached to a nitrogen, will be in the aliphatic region but shifted slightly downfield.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 3400 - 3200 | N-H stretch | Broad, multiple peaks (amide) |
| ~ 3300 | ≡C-H stretch | Sharp, strong |
| ~ 2120 | -C≡C- stretch | Sharp, medium to weak |
| ~ 1660 | C=O stretch | Strong (Amide I band) |
| ~ 1600 | N-H bend | Medium (Amide II band) |
Causality behind Predicted Peaks: The N-H stretching region will show broad absorption due to hydrogen bonding. The terminal alkyne C-H stretch is a very characteristic sharp peak. The alkyne C≡C stretch is also characteristic, though its intensity can be variable. The carbonyl stretch of the urea (Amide I) is typically a very strong and prominent peak.
Predicted Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 98
-
Key Fragmentation Pathways:
-
Loss of NH₂ (m/z = 82)
-
Loss of HNCO (m/z = 55, propargylamine radical cation)
-
Cleavage of the propargyl group (m/z = 44, urea radical cation)
-
Chemical Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a versatile synthon in organic synthesis, particularly in the construction of heterocyclic compounds and for bioconjugation.
Reactivity of the Terminal Alkyne
The terminal alkyne is the most reactive site for carbon-carbon and carbon-heteroatom bond formation.
-
Click Chemistry: The most prominent reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.
-
Mannich-type Reactions: Reaction with an aldehyde and an amine to form propargylamines.
-
Acetylide Formation: The terminal alkyne proton is weakly acidic and can be deprotonated with a strong base to form a nucleophilic acetylide, which can then react with various electrophiles.
Figure 3: Key reactions involving the terminal alkyne of this compound.
Reactivity of the Urea Moiety
The urea functional group can participate in various reactions and interactions.
-
Hydrogen Bonding: The N-H protons of the urea are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This property is crucial for molecular recognition and binding to biological targets.
-
N-Alkylation/Arylation: The urea nitrogens can be further functionalized, although this is generally less facile than reactions at the alkyne.
-
Cyclization Reactions: Propargylic ureas are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazolones and pyrimidinones, through intramolecular cyclization reactions.[4]
Applications in Drug Discovery and Development
The unique chemical properties of this compound and its derivatives have led to their exploration in various areas of drug discovery.
-
Scaffold for Bioactive Molecules: The urea group is a common pharmacophore in many approved drugs. The propargyl group allows for the facile introduction of this molecule into larger scaffolds or for post-synthetic modification using click chemistry.
-
Enzyme Inhibition: Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, certain substituted 1-(phenyl)-3-prop-2-ynylureas have shown potent antiangiogenic activity and inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]
-
Bioconjugation and Chemical Probes: The terminal alkyne serves as a handle for attaching the urea-containing molecule to biomolecules such as proteins or nucleic acids, or to reporter molecules like fluorophores, for use in chemical biology studies.
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a versatile and valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, with a reactive terminal alkyne and a hydrogen-bonding urea moiety, provides a powerful platform for the creation of diverse and complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers looking to leverage this molecule in their scientific endeavors.
References
A Technical Guide to Prop-2-ynylurea (Propargylurea): Physicochemical Properties, Synthesis, and Applications in Bioconjugation
Introduction
Prop-2-ynylurea, commonly referred to in the field as propargylurea, is a small, functionalized organic molecule of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its chemical architecture is deceptively simple, featuring a stable urea functional group linked to a propargyl moiety, which provides a terminal alkyne. This terminal alkyne is not merely a structural feature; it is a highly versatile chemical handle for covalent modification, making this compound a valuable building block for the synthesis of complex molecular probes, drug candidates, and functionalized polymers.
This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, a robust and validated protocol for its synthesis, and a discussion of its primary application in modern bioconjugation chemistry. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their experimental workflows.
Core Physicochemical Properties
The identity and purity of any chemical reagent are established by its fundamental properties. This compound is a well-characterized compound, and its key identifiers and computed properties are summarized below.
Quantitative Data Summary
A consolidated table of the essential properties of this compound provides a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂O | [1][2][3] |
| Molecular Weight | 98.10 g/mol | [1][4] |
| Exact Mass | 98.048012819 Da | [1][2] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 5221-62-5 | [1][3][4] |
| Common Synonyms | Propargylurea, N-prop-2-ynylurea, 1-(prop-2-ynyl)urea | [1][3][4] |
| Melting Point | 130 °C | [2][4] |
| SMILES | C#CCNC(=O)N | [1][3] |
| InChI Key | LJPYJRMMPVFEKR-UHFFFAOYSA-N | [1][3] |
| XLogP3-AA | -0.9 | [1][2] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Molecular Structure
The molecular structure of this compound is foundational to its reactivity. The urea group provides polarity and hydrogen bonding capabilities, while the terminal alkyne serves as a reactive site for powerful coupling reactions.
Caption: 2D structure of this compound (C₄H₆N₂O).
Synthesis and Purification
A reliable and scalable synthesis is crucial for the effective use of any chemical reagent. The preparation of monosubstituted ureas from primary amines is a well-established transformation in organic chemistry.
Synthetic Pathway: Rationale and Causality
The chosen method for synthesizing this compound is the reaction of propargylamine with an in situ generated isocyanic acid from potassium cyanate in an acidic aqueous medium.[5][6] This pathway is selected for several key reasons:
-
Expertise & Experience: This is a classic, robust method for urea formation that avoids hazardous reagents like phosgene. Its reliability is well-documented in chemical literature.
-
Accessibility of Reagents: Propargylamine and potassium cyanate are commercially available and relatively inexpensive starting materials.
-
Favorable Conditions: The reaction proceeds efficiently in water, an environmentally benign solvent, under mild temperature conditions, reducing the need for specialized equipment.
The underlying mechanism involves the protonation of the cyanate anion to form isocyanic acid (HNCO). The highly nucleophilic primary amine of propargylamine then attacks the electrophilic carbon of isocyanic acid, leading to the formation of the desired N-substituted urea product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method based on established chemical principles.[5][6] All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.2 equivalents of potassium cyanate (KOCN) in deionized water.
-
Acidification & Amine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add 1.0 equivalent of propargylamine, followed by the dropwise addition of 1M hydrochloric acid (HCl) until the solution is acidic (pH ~4-5). The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. The formation of a white precipitate (the product) should be observed as the reaction progresses.
-
Product Isolation: Once the reaction is complete (monitored by TLC if desired), collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with several portions of cold deionized water to remove any unreacted salts. Further washing with a small amount of cold diethyl ether can help remove non-polar impurities.
-
Drying: Dry the purified white solid under vacuum to a constant weight.
Self-Validating System: Product Characterization
To ensure the integrity of the synthesized material, a multi-point validation is required:
-
Melting Point (MP): The melting point of the dried solid should be determined and compared to the literature value (130 °C).[2][4] A sharp melting point close to this value is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the acetylenic proton (C≡C-H), the methylene protons (-CH₂-), and the amine protons (-NH- and -NH₂).
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch of the urea, the C=O stretch (amide I band), and the sharp, weak C≡C-H stretch of the terminal alkyne.
-
Key Applications in Research and Development
The primary utility of this compound stems from its terminal alkyne, which is a key functional group for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction, a cornerstone of "click chemistry," allows for the efficient and specific covalent linkage of the alkyne-containing molecule (this compound) to another molecule bearing an azide (-N₃) group.
Causality: The CuAAC reaction is favored in drug development and chemical biology because it is highly specific, proceeds with near-quantitative yields, and is bio-orthogonal, meaning it does not interfere with native biological processes. This allows scientists to "click" this compound onto complex biomolecules like proteins or peptides, or onto larger drug scaffolds, in a controlled manner.
Caption: Conceptual diagram of a CuAAC "click" reaction.
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed.
-
Engineering Controls: Use in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a foundational building block for advanced chemical synthesis. With a molecular formula of C₄H₆N₂O and a molecular weight of 98.10 g/mol , its value lies in the strategic placement of a terminal alkyne.[1] This functional group provides a reliable gateway for covalent modification via click chemistry, enabling researchers to construct complex molecules with high precision and efficiency. The straightforward and robust synthesis further enhances its appeal as a versatile tool in the modern chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
Prop-2-ynylurea: A Comprehensive Guide to its Solubility Characteristics for Advanced Pharmaceutical Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Prop-2-ynylurea
This compound, also known as propargylurea, is a bifunctional molecule featuring both a reactive terminal alkyne and a hydrogen-bonding urea moiety.[1][2] This unique structural combination makes it a valuable building block in medicinal chemistry and organic synthesis.[3][4][] Its derivatives have shown significant promise as potential therapeutic leads, notably in the development of antiangiogenic agents for cancer therapy.[6] For researchers in drug discovery and development, a thorough understanding of the physicochemical properties of lead compounds and scaffolds is paramount. Among these, solubility is a critical parameter that dictates everything from reaction conditions and purification strategies to the feasibility of biological screening and formulation.
This guide provides a deep dive into the solubility profile of this compound. We will move beyond simple data points to explore the underlying chemical principles that govern its behavior in various solvent systems. This document is designed to equip researchers with the theoretical knowledge and practical methodologies required to effectively handle this compound, troubleshoot experimental challenges, and accelerate research timelines.
Part 1: Physicochemical Properties Governing Solubility
The solubility of a compound is a direct consequence of its molecular structure. In this compound (C₄H₆N₂O), two key functional groups dictate its interactions with solvents: the urea group and the prop-2-ynyl (propargyl) group.[2][7]
-
The Urea Group (-NH-CO-NH₂): This group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen lone pairs). This functionality strongly favors interaction with polar protic solvents (like water and alcohols) and polar aprotic solvents (like DMSO).
-
The Prop-2-ynyl Group (HC≡C-CH₂-): This group consists of a terminal alkyne and a methylene bridge. While the triple bond has some polarizability, the group is predominantly nonpolar and contributes hydrophobic character to the molecule.[7]
The balance between these two opposing functionalities determines the overall solubility profile. The computed LogP (octanol-water partition coefficient) value for this compound is approximately -0.9.[1][8] This negative value suggests a preference for the aqueous phase over the lipid phase, indicating that the molecule is predominantly hydrophilic. However, some sources describe it as having a relatively low solubility in water, a common trait for some urea derivatives, which underscores the necessity for empirical testing.[2]
Caption: Molecular structure and key functional groups of this compound.
Part 2: Solubility Profile Overview
Based on its bifunctional nature, we can predict the solubility of this compound across a spectrum of common laboratory solvents. The following table summarizes these predictions, which should always be confirmed experimentally using the protocols outlined in Part 3.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The urea group can form strong hydrogen bonds with the solvent's hydroxyl groups. The small size of the molecule aids solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar urea group. DMSO is often the solvent of choice for stock solutions. |
| Nonpolar | Hexane, Toluene, Benzene | Insoluble | The highly polar urea group cannot be effectively solvated by nonpolar solvents, leading to poor solubility. |
| Intermediate | Dichloromethane (DCM), Chloroform, Diethyl Ether | Slightly Soluble to Insoluble | Limited polarity and hydrogen bonding capability of these solvents result in poor solvation of the urea moiety. A related compound, N-2-propen-1-ylurea, is noted to be slightly soluble in ether and chloroform.[9] |
Part 3: Experimental Protocols for Solubility Determination
To move from prediction to empirical fact, rigorous and systematic solubility testing is required. The following protocols are designed to provide both rapid qualitative assessment and precise quantitative data.
Protocol 3.1: Qualitative Solubility Assessment
This method provides a rapid determination of solubility in various solvents, which is invaluable for selecting solvents for reactions or initial biological screens.[10][11][12]
Objective: To classify this compound as soluble, partially soluble, or insoluble in a range of solvents. A common threshold for "soluble" in such tests is approximately 25-30 mg/mL.
Methodology:
-
Preparation: Dispense ~25 mg of this compound into a series of clean, dry test tubes or small vials.
-
Solvent Addition (Water): To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions.[10]
-
Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.[13]
-
Observation: Visually inspect the solution against a contrasting background. If the solid completely dissolves, the compound is soluble in water.
-
pH Test (If Water Soluble): If soluble, test the resulting solution with litmus or pH paper to determine if the compound is neutral, acidic, or basic.[12]
-
Acid/Base Tests (If Water Insoluble): If the compound is insoluble in water, proceed to test its solubility in 5% aqueous HCl and 5% aqueous NaOH solutions using the same procedure. Solubility in acid suggests a basic functional group, while solubility in base suggests an acidic one.[11]
-
Organic Solvent Tests: Repeat steps 2-4 for a panel of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, DCM, toluene, hexane).
Caption: Workflow for the qualitative solubility assessment of this compound.
Protocol 3.2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the precise solubility of a compound in a given solvent at a specific temperature. It is essential for generating data for formulation development and regulatory submissions.
Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, buffer) in mg/mL or mol/L.
Causality-Driven Methodology:
-
System Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vial in a constant-temperature shaker bath. Agitate the suspension (e.g., by orbital shaking or end-over-end rotation) for a predetermined period (typically 24 to 48 hours).[14] This extended agitation at a controlled temperature is critical to ensure a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled.[14] To ensure complete removal of undissolved solids, which would falsely elevate the measured concentration, centrifuge the sample at high speed.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.[14] To prevent any particulate transfer, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Dilution: Accurately dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
Caption: Workflow for quantitative solubility determination via the Shake-Flask method.
Part 4: Implications for Research and Development
A clear understanding of this compound's solubility is not an academic exercise; it has direct and practical consequences for the drug development professional.
-
Organic Synthesis: Knowledge of solubility is critical for selecting appropriate reaction solvents, controlling reaction kinetics, and developing effective crystallization and purification protocols.[15][16] Using a solvent in which the starting material is soluble but the product is not can be a powerful technique to drive reactions to completion and simplify workup.
-
Biological Screening: For in vitro assays, compounds are typically stored as high-concentration stock solutions in DMSO. The high solubility of this compound in DMSO facilitates this standard workflow. However, one must be mindful of the final DMSO concentration in the assay, as it can affect biological outcomes. Solubility in aqueous buffers is crucial for ensuring the compound remains in solution during the experiment, preventing false negatives due to precipitation.
-
Formulation Development: For a compound to become a drug, it must be formulated into a stable dosage form that allows for effective delivery to the target site. Low aqueous solubility is a major hurdle in drug development. The predicted hydrophilic nature of this compound (LogP -0.9) is advantageous, suggesting that developing a simple aqueous formulation for preclinical studies may be feasible. Quantitative solubility data is the first and most critical input for any formulation strategy.
Conclusion
This compound is a molecule of significant interest due to its utility as a synthetic building block for novel therapeutics. Its solubility is governed by the interplay between its polar urea group and its more hydrophobic propargyl tail. While theoretical predictions suggest good solubility in polar solvents, this guide emphasizes the necessity of rigorous, empirical validation through standardized qualitative and quantitative protocols. By applying the methodologies described herein, researchers can generate reliable solubility data, enabling more efficient synthesis, more accurate biological evaluation, and a more strategic approach to the challenges of drug discovery and development.
References
- 1. (Prop-2-yn-1-yl)urea | C4H6N2O | CID 2777182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5221-62-5: 1-(prop-2-ynyl)urea | CymitQuimica [cymitquimica.com]
- 3. Organic synthesis toward small-molecule probes and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. 1-(prop-2-ynyl)urea | CAS#:5221-62-5 | Chemsrc [chemsrc.com]
- 9. chembk.com [chembk.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. chem.ws [chem.ws]
- 14. quora.com [quora.com]
- 15. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application and Progress of Organic Synthesis in the Discovery of Innovative Drugs | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Stability and Storage of Prop-2-ynylurea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Prop-2-ynylurea, a molecule integrating a reactive terminal alkyne with a urea functional group, presents unique opportunities in medicinal chemistry and materials science. Its bifunctional nature, however, also introduces specific challenges related to its chemical stability. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. Furthermore, this guide outlines a systematic approach to stability assessment through forced degradation studies and discusses appropriate analytical methodologies for purity and degradation monitoring, thereby equipping researchers with the necessary knowledge to ensure the integrity of this valuable chemical entity in their scientific endeavors.
Chemical Profile and Inherent Reactivity of this compound
This compound (also known as propargylurea) possesses a molecular structure that combines the chemical characteristics of a urea and a terminal alkyne. This unique combination dictates its reactivity and, consequently, its stability profile.
-
The Urea Moiety: The urea functional group is generally stable but can be susceptible to hydrolysis under certain conditions, particularly in acidic or basic environments, although non-enzymatic hydrolysis is typically a slow process.[1] Thermal stress can also lead to the decomposition of urea derivatives, often yielding isocyanates and amines.[2]
-
The Terminal Alkyne (Propargyl Group): The propargyl group is a high-energy functional moiety, rendering it susceptible to a variety of chemical transformations.[3][4] It is particularly prone to oxidation, which can lead to the formation of carboxylic acids and other carbonyl compounds.[5][6] The terminal alkyne can also undergo addition reactions and, under certain conditions such as heat or the presence of catalysts, may polymerize.[3][7]
The interplay of these two functional groups within the same molecule necessitates a careful consideration of its handling and storage to prevent unintended degradation.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing appropriate storage strategies and for the design of stability-indicating analytical methods. The primary degradation routes are anticipated to be hydrolysis, oxidation, thermal decomposition, and polymerization.
Hydrolytic Degradation
Under aqueous acidic or basic conditions, the urea linkage can undergo hydrolysis to yield propargylamine and isocyanic acid (which would further hydrolyze to ammonia and carbon dioxide).
Caption: Proposed hydrolytic degradation pathway of this compound.
Oxidative Degradation
The terminal alkyne is susceptible to oxidation by atmospheric oxygen or other oxidizing agents. This can lead to a variety of products, including the corresponding carboxylic acid (propynoic acid urea) or even cleavage of the carbon-carbon triple bond under harsh conditions.[5][6]
Caption: Potential oxidative degradation of the alkyne moiety.
Thermal Decomposition
Elevated temperatures can induce the decomposition of the urea portion of the molecule, potentially forming propargyl isocyanate and ammonia.[2]
Caption: Plausible thermal decomposition pathway of this compound.
Polymerization
The terminal alkyne can undergo polymerization, which may be initiated by heat, light, or the presence of metal catalysts. This can lead to the formation of polyacetylene-like oligomers or polymers.[3][7]
References
Prop-2-ynylurea: A Spectroscopic Deep Dive for the Research Professional
An In-depth Technical Guide to the NMR and Mass Spectrometry Signatures of a Versatile Chemical Moiety
Foreword
In the landscape of modern drug discovery and chemical biology, the propargyl group stands out as a uniquely versatile functional handle. Its terminal alkyne allows for a host of specific and efficient coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry." When incorporated into a urea scaffold, as in prop-2-ynylurea (also known as propargylurea), it creates a molecule of significant interest for the development of targeted covalent inhibitors, bioconjugation strategies, and novel molecular probes. A thorough understanding of the spectroscopic properties of this core structure is paramount for any researcher working with or synthesizing derivatives of this compound. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, offering a foundational reference for its unambiguous identification and characterization.
Molecular Structure and Spectroscopic Overview
This compound (C₄H₆N₂O, Molecular Weight: 98.10 g/mol ) possesses a simple yet informative structure that gives rise to a distinct spectroscopic fingerprint.[1] The molecule comprises a propargyl group attached to a urea moiety. This arrangement leads to characteristic signals in both NMR and mass spectra, which will be dissected in the subsequent sections.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for confirming its identity.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule. The experimental spectrum, typically recorded in a deuterated solvent like DMSO-d₆, allows for the clear assignment of each proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is sufficient for obtaining a well-resolved spectrum.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Data Summary: ¹H NMR of this compound in DMSO-d₆
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (≡C-H) | ~3.1 | Triplet (t) | ~2.5 | 1H |
| H-3 (-CH₂-) | ~3.9 | Doublet of triplets (dt) or Triplet of doublets (td) | J(H-3, H-1) ≈ 2.5, J(H-3, N-H) ≈ 5.5 | 2H |
| H-4 (N-H) | ~6.4 | Triplet (t) | ~5.5 | 1H |
| H-5 (-NH₂) | ~5.5 | Broad singlet (br s) | - | 2H |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Interpretation and Causality:
-
H-1 (≡C-H): The acetylenic proton is the most upfield of the non-amine protons, appearing around 3.1 ppm. Its signal is split into a triplet due to coupling with the two adjacent methylene protons (H-3). The small coupling constant of ~2.5 Hz is characteristic of long-range coupling across a triple bond.
-
H-3 (-CH₂-): The methylene protons are deshielded by the adjacent nitrogen atom and the alkyne group, resonating around 3.9 ppm. Their signal appears as a doublet of triplets (or triplet of doublets) due to coupling with both the acetylenic proton (H-1) and the N-H proton (H-4).
-
H-4 (N-H): The proton on the nitrogen adjacent to the propargyl group appears as a triplet around 6.4 ppm due to coupling with the two methylene protons (H-3).
-
H-5 (-NH₂): The two protons of the terminal amide group are typically observed as a broad singlet around 5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Caption: A simplified workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A standard NMR spectrometer equipped with a broadband probe.
-
Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Data Summary: ¹³C NMR of this compound in DMSO-d₆
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-3 (-CH₂-) | ~29.5 |
| C-2 (-C≡) | ~72.5 |
| C-1 (≡C-H) | ~81.5 |
| C-4 (C=O) | ~158.0 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Interpretation and Causality:
-
C-3 (-CH₂-): The methylene carbon is the most upfield signal, appearing around 29.5 ppm.
-
C-2 & C-1 (Alkyne Carbons): The two sp-hybridized carbons of the alkyne group resonate in the characteristic alkyne region of the spectrum. The carbon bearing the proton (C-1) is typically more downfield (~81.5 ppm) than the internal alkyne carbon (C-2, ~72.5 ppm).
-
C-4 (C=O): The carbonyl carbon of the urea moiety is the most deshielded carbon, appearing significantly downfield at approximately 158.0 ppm, which is a characteristic chemical shift for urea carbonyls.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electron Ionization (EI) is a common technique for the analysis of small molecules like this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum.
Data Summary: EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Relative Abundance |
| 98 | [M]⁺˙ (Molecular Ion) | Moderate |
| 56 | [M - C₃H₂O]⁺ | High |
| 55 | [C₃H₅N]⁺˙ | Moderate |
| 44 | [H₂NCO]⁺ | High |
| 39 | [C₃H₃]⁺ | High |
Note: Relative abundances are qualitative and can vary between instruments.
Interpretation of Fragmentation Pattern:
The fragmentation of this compound under EI conditions is driven by the stability of the resulting fragment ions.
-
Molecular Ion (m/z 98): The peak at m/z 98 corresponds to the intact molecular ion, confirming the molecular weight of the compound.
-
Key Fragments:
-
m/z 56: This prominent peak likely arises from the loss of a neutral ketene-like fragment (C₃H₂O) from the molecular ion.
-
m/z 55: This fragment could correspond to the propargylamine radical cation, formed by cleavage of the N-C bond of the urea.
-
m/z 44: A very common fragment in the mass spectra of primary amides and ureas, this peak corresponds to the [H₂NCO]⁺ ion.
-
m/z 39: This is the characteristic propargyl cation ([C₃H₃]⁺), a very stable fragment.
-
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
Conclusion and Best Practices
The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and self-validating system for the characterization of this compound. The distinct chemical shifts and coupling patterns in the NMR spectra, coupled with the characteristic molecular ion and fragmentation pattern in the mass spectrum, allow for the unambiguous confirmation of its structure. For researchers synthesizing or utilizing this important chemical building block, a thorough understanding of this spectroscopic data is essential for ensuring the purity and identity of their material, which is a critical first step in any successful research endeavor. When reporting the characterization of this compound or its derivatives, it is best practice to include fully assigned NMR data and a mass spectrum with interpretations of the key fragments.
References
An In-depth Technical Guide to the Discovery and History of Prop-2-ynylurea
Abstract: This technical guide provides a comprehensive overview of Prop-2-ynylurea, a foundational molecule in the development of various bioactive compounds. While the specific historical genesis of this compound is not prominently documented in readily accessible contemporary literature, this guide reconstructs its likely inaugural synthesis based on established mid-20th-century chemical principles. The document details the chemical properties, synthesis methodologies, and the evolution of its significance from a simple organic molecule to a versatile building block in medicinal chemistry. Particular emphasis is placed on the synthesis and biological activities of its derivatives, which have shown promise as antiangiogenic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both historical context and practical methodological insights.
Introduction and Historical Context
The history of urea and its derivatives is central to the development of organic chemistry, beginning with Friedrich Wöhler's landmark synthesis of urea from inorganic precursors in 1828.[1][2][3][4] This event dismantled the theory of vitalism and opened the door to the laboratory synthesis of countless organic molecules. Substituted ureas, a class of compounds where one or both nitrogen atoms are bonded to an organic substituent, have since become a "privileged structure" in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets.[5][6]
This guide will, therefore, present a historically plausible synthesis of this compound, detail its chemical and physical properties, and explore the more recent discoveries of the biological activities of its derivatives, which have brought this otherwise simple molecule to the attention of the drug discovery community.
Physicochemical Properties of this compound
This compound is a white to off-white solid at room temperature.[8] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5221-62-5 | [7][8] |
| Molecular Formula | C₄H₆N₂O | [7] |
| Molecular Weight | 98.10 g/mol | [7] |
| IUPAC Name | (prop-2-yn-1-yl)urea | [7] |
| Synonyms | N-Prop-2-ynylurea, 1-(Prop-2-ynyl)urea, Propargylurea | [8] |
| Solubility | Low solubility in water | [8] |
| Appearance | White to off-white solid | [8] |
The structure of this compound is characterized by the presence of both a urea moiety and a terminal alkyne, which dictate its chemical reactivity.
Caption: Chemical structure of this compound.
Synthesis of this compound: A Historically Plausible Protocol
The most logical and historically consistent method for the first synthesis of this compound would involve the reaction of propargylamine with a source of isocyanic acid. This method aligns with the general understanding of urea synthesis developed throughout the 20th century.[3]
Conceptual Synthesis Pathway
The synthesis can be envisioned as a two-step process, starting from readily available precursors.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a reconstruction of a plausible method for the synthesis of this compound based on established chemical principles.
Materials and Reagents:
-
Propargylamine
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Propargylamine Solution: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve propargylamine (1.0 equivalent) in water.
-
Generation of Isocyanic Acid: In a separate beaker, prepare a solution of potassium cyanate (1.1 equivalents) in water. Cool this solution in an ice bath. Slowly add concentrated hydrochloric acid (1.1 equivalents) to the potassium cyanate solution with stirring. This in situ generation of isocyanic acid should be performed in a well-ventilated fume hood.
-
Reaction: Slowly add the cold isocyanic acid solution to the stirred propargylamine solution via the dropping funnel, maintaining the reaction temperature below 10 °C using an ice bath.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by thin-layer chromatography.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Causality of Experimental Choices:
-
In situ generation of isocyanic acid: Isocyanic acid is a volatile and toxic gas. Generating it in situ from the reaction of a cyanate salt with a strong acid is a safer and more practical approach for laboratory-scale synthesis.
-
Low-temperature reaction: The reaction between the amine and isocyanic acid is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.
-
Use of an acid: The acid serves to protonate the cyanate, forming isocyanic acid, the reactive electrophile in this synthesis.
Biological Activity and Applications in Drug Discovery
While this compound itself has not been the subject of extensive biological investigation, its derivatives have emerged as promising compounds in the field of medicinal chemistry, particularly as antiangiogenic agents.[8]
A notable study by Sanphanya and coworkers in 2012 described the design, synthesis, and evaluation of a series of 1-(substituted)-3-prop-2-ynylureas as potential cancer therapeutics.[8]
Synthesis of 1-(substituted)-3-prop-2-ynylurea Derivatives
The synthesis of these derivatives typically involves the reaction of a substituted isocyanate with propargylamine.
Caption: General synthesis of 1-aryl-3-prop-2-ynylurea derivatives.
Antiangiogenic and Antitumor Activity
The 2012 study found that a specific derivative, 1-((3-chloromethyl)phenyl)-3-prop-2-ynylurea, exhibited significant cytotoxic effects against HeLa and MCF-7 cancer cell lines.[8] Further investigations revealed that this compound possesses antiangiogenic activity and acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8]
Summary of Biological Activity Data for 1-((3-chloromethyl)phenyl)-3-prop-2-ynylurea:
| Assay | Cell Line / Target | Result (IC₅₀ / ED₅₀) | Source |
| Cytotoxicity | HELA | 1.55 µM | [8] |
| Cytotoxicity | MCF-7 | 1.48 µM | [8] |
| Cytotoxicity | A431 (EGFR overexpressing) | 36 nM | [8] |
| Antiangiogenesis (Tube Formation) | HUVEC | ED₅₀ = 0.26 µM | [8] |
| Kinase Inhibition | EGFR | Selective inhibition | [8] |
Docking simulations suggested that the urea motif of the compound forms hydrogen bonds with key residues in the ATP-binding pocket of EGFR, providing a rationale for its inhibitory activity.[8] This highlights the role of the this compound scaffold as a platform for developing targeted cancer therapies.
Conclusion
This compound, a molecule with a likely origin in the mid-20th century, has evolved from a simple chemical entity to a valuable building block in modern medicinal chemistry. While the historical details of its initial discovery remain somewhat obscure, its synthesis is readily achievable through established chemical principles. The true significance of this compound lies in the versatile reactivity of its terminal alkyne and the hydrogen bonding capabilities of its urea moiety. These features have been effectively exploited in the design of potent and selective enzyme inhibitors, particularly in the realm of anticancer drug discovery. The journey of this compound and its derivatives underscores the enduring importance of fundamental organic structures as scaffolds for the development of novel therapeutics. Future research will likely continue to leverage the unique chemical properties of this compound to create new molecules with tailored biological activities.
References
- 1. CAS Patents | CAS [cas.org]
- 2. Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Prop-2-yn-1-yl)urea | C4H6N2O | CID 2777182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 5221-62-5: 1-(prop-2-ynyl)urea | CymitQuimica [cymitquimica.com]
Foreword: The Emergence of a Privileged Scaffold
An In-Depth Technical Guide to Prop-2-ynylurea Derivatives and Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The this compound moiety has emerged as one such scaffold, combining the rich reactivity of a terminal alkyne with the potent hydrogen-bonding capabilities of a urea group.[1][2] This unique combination renders these derivatives not merely as synthetic intermediates, but as powerful and versatile building blocks for constructing a diverse array of bioactive molecules, from enzyme inhibitors to complex heterocyclic systems.[3][4]
This guide provides an in-depth exploration of this compound derivatives, moving beyond simple descriptions to delve into the causal relationships that govern their synthesis, reactivity, and biological function. It is designed for the practicing researcher, offering not only foundational knowledge but also field-proven insights and detailed methodologies to accelerate research and development efforts.
The Core Moiety: A Duality of Function
The this compound structure is defined by two key functional groups: the propargyl group (-CH₂-C≡CH) and the urea group (-NH-C(O)-NH-). This duality is the source of its chemical versatility and biological potency.
-
The Propargyl Group: The terminal alkyne is a hub of reactivity. It is amenable to a wide range of transformations, most notably metal-catalyzed cyclization reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][5] This functionality allows for the straightforward introduction of the scaffold into larger molecules or its use as a linchpin for constructing complex heterocyclic systems.[3]
-
The Urea Group: The urea functionality is a critical pharmacophore in numerous approved drugs.[2] Its ability to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with protein targets.[2][4] These interactions are fundamental to the biological activity of many urea-containing drugs, anchoring the molecule within a receptor's binding site.
Synthetic Strategies: Constructing the Core
The synthesis of this compound derivatives can be achieved through several reliable and scalable methods. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Strategy 1: Isocyanate Addition to Propargylamine
This is one of the most direct and common methods. It involves the reaction of a substituted or unsubstituted propargylamine with an appropriate isocyanate. The reaction is typically high-yielding and proceeds under mild conditions.
-
Causality of Experimental Choice: The high reactivity of the isocyanate electrophile towards the nucleophilic amine of propargylamine drives the reaction to completion, often without the need for a catalyst. The choice of solvent (e.g., an aprotic solvent like THF or DCM) is critical to prevent side reactions with the isocyanate.
References
Methodological & Application
Application Notes and Protocols: Leveraging Prop-2-ynylurea for Advanced Protein Bioconjugation
Introduction: The Strategic Advantage of a Compact Alkyne in Bioconjugation
In the dynamic landscape of chemical biology and drug development, the precise and stable modification of proteins is paramount. Bioconjugation, the science of linking molecules to proteins, enables the creation of sophisticated tools for research and therapy, from fluorescently labeled proteins for imaging to antibody-drug conjugates (ADCs) for targeted cancer treatment. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized this field by offering a bioorthogonal reaction that is highly efficient and specific.[1][2][3]
This guide focuses on a versatile and cost-effective reagent for introducing a terminal alkyne handle onto biomolecules: Prop-2-ynylurea . While a variety of alkyne-containing reagents are available, this compound presents a unique combination of small size, chemical stability, and synthetic accessibility. Its compact structure minimizes potential steric hindrance and disruption of protein function upon conjugation. The urea functionality can participate in hydrogen bonding, potentially influencing solubility and interaction at the conjugation site.
These application notes provide a comprehensive overview of the principles and detailed protocols for utilizing this compound in protein bioconjugation via CuAAC. We will delve into the rationale behind experimental choices, offer step-by-step methodologies, and present data in a clear, accessible format to empower researchers in their scientific endeavors.
Core Principles: The Chemistry of this compound in Bioconjugation
The terminal alkyne group of this compound is the key to its utility in bioconjugation. This functional group readily participates in the CuAAC reaction, a highly reliable method for forming a stable triazole linkage with an azide-modified protein.[2][3]
Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne (this compound) and an azide to form a 1,4-disubstituted 1,2,3-triazole. The copper(I) catalyst is crucial for lowering the activation energy of the reaction, allowing it to proceed rapidly and with high regioselectivity under biocompatible conditions.[2]
Caption: The CuAAC reaction covalently links an azide-modified protein with this compound.
The reaction is typically carried out in aqueous buffers at or near physiological pH. A reducing agent, such as sodium ascorbate, is often included to maintain copper in its active Cu(I) oxidation state.[4] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) ion and enhance reaction efficiency.
Experimental Protocols
Protocol 1: Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. This protocol is adapted from established methods for the synthesis of urea derivatives.
Materials:
-
Propargylamine
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), 2 M
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve propargylamine (1 equivalent) in deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2 M HCl to the solution until the pH is approximately 3-4.
-
In a separate beaker, dissolve potassium cyanate (1.1 equivalents) in a minimal amount of warm deionized water.
-
Slowly add the potassium cyanate solution to the cooled propargylamine hydrochloride solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization or column chromatography if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for Protein Bioconjugation using this compound via CuAAC
This protocol provides a general workflow for the conjugation of this compound to an azide-modified protein. The azide can be introduced into the protein through various methods, such as metabolic labeling with an azide-containing amino acid analog or chemical modification of reactive side chains.
Materials:
-
Azide-modified protein (in a suitable buffer, e.g., PBS pH 7.4)
-
This compound (stock solution in DMSO or water)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
Sodium ascorbate (stock solution in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)
-
Desalting column (e.g., PD-10) or spin column for buffer exchange and purification
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE analysis materials
-
Mass spectrometer for conjugate characterization
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is in a buffer free of chelating agents (e.g., EDTA) and reducing agents (e.g., DTT, BME) that can interfere with the CuAAC reaction. If necessary, perform a buffer exchange using a desalting column.
-
Determine the concentration of the protein solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (typically 1-10 mg/mL).
-
Add this compound to a final concentration of 10-50 equivalents relative to the protein. The optimal excess will need to be determined empirically.
-
Prepare a premix of CuSO₄ and THPTA. Add CuSO₄ to a final concentration of 1-5 equivalents and THPTA to a final concentration of 5-25 equivalents (maintaining a 1:5 ratio of Cu:ligand).
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10-50 equivalents.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature or 37 °C for 1-4 hours. The reaction time may need optimization. Protect from light if using a fluorescent this compound derivative.
-
-
Purification of the Conjugate:
-
Remove unreacted small molecules by buffer exchange using a desalting column or spin column appropriate for the protein's molecular weight.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation may result in a slight shift in the molecular weight of the protein band. If a fluorescent derivative of this compound is used, the gel can be imaged for fluorescence.
-
Mass Spectrometry: For precise characterization, analyze the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the addition of the this compound moiety.[5][6][7][8]
-
Optimization and Considerations:
-
Reagent Concentrations: The optimal concentrations of this compound, copper, ascorbate, and ligand should be determined empirically for each specific protein.
-
Reaction Time and Temperature: These parameters can be adjusted to optimize conjugation efficiency.
-
Protein Stability: The presence of copper and ascorbate can potentially lead to protein denaturation or aggregation. Including a ligand like THPTA helps to mitigate these effects.[4] It is crucial to assess the stability and activity of the protein after conjugation.
-
Solubility: this compound is generally soluble in aqueous buffers at the concentrations used for bioconjugation. However, if solubility issues arise, a small amount of a co-solvent like DMSO can be used.
Data Presentation and Expected Outcomes
The success of the bioconjugation reaction can be assessed using various analytical techniques.
Table 1: Example Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range | Typical Starting Condition |
| Protein Concentration | 1 - 10 mg/mL | 5 mg/mL |
| This compound (equivalents) | 10 - 100 | 50 |
| CuSO₄ (equivalents) | 1 - 10 | 5 |
| THPTA (equivalents) | 5 - 50 | 25 |
| Sodium Ascorbate (equivalents) | 10 - 100 | 50 |
| Temperature | Room Temp. - 37 °C | Room Temperature |
| Time | 1 - 4 hours | 2 hours |
Caption: A typical experimental workflow for protein bioconjugation with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Insufficient equivalents of reagents. | Increase the concentration of this compound, copper, and/or ascorbate. |
| Inactive catalyst. | Prepare fresh sodium ascorbate solution. Ensure no chelators are present in the buffer. | |
| Steric hindrance at the azide site. | Consider using a longer linker on the azide-containing probe. | |
| Protein Precipitation/Aggregation | Copper-induced damage. | Increase the concentration of the THPTA ligand. Decrease the reaction temperature or time. |
| Protein instability in the reaction buffer. | Optimize buffer conditions (pH, ionic strength). | |
| Non-specific Labeling | Side reactions. | While CuAAC is highly specific, ensure the purity of your protein and reagents. Include appropriate controls. |
Conclusion: A Versatile Tool for Protein Modification
This compound offers a straightforward and effective means to introduce a terminal alkyne into a biological system for subsequent bioconjugation. Its small size and chemical properties make it an attractive alternative to larger, more complex alkyne-containing reagents. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this compound in their work, paving the way for the development of novel protein conjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive characterization of bacterial glycoconjugate vaccines by liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification and characterization of oxylipid-protein and peptide conjugates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Prop-2-ynylurea In Situ Click Chemistry: A Guide to Target-Guided Covalent Inhibitor Discovery
Introduction: The Convergence of In Situ Click Chemistry and Covalent Targeting with Prop-2-ynylurea
In the landscape of modern drug discovery, the quest for potent and selective therapeutic agents is an ongoing challenge. Two powerful strategies, in situ click chemistry and targeted covalent inhibition, have emerged as transformative approaches to identify and develop novel drug candidates. This guide delves into the application of a unique chemical tool, this compound, at the intersection of these two strategies.
In situ click chemistry is a target-guided synthesis approach where a biological target, such as an enzyme, orchestrates the formation of its own inhibitor from a pool of smaller, reactive fragments.[1] This process relies on the principle that if two fragments with complementary reactive groups (typically an azide and an alkyne) bind to adjacent sites on the protein, the target will effectively "click" them together, forming a more potent inhibitor. The resulting triazole-linked compound can exhibit a binding affinity that is the sum of the binding energies of the individual fragments.[1]
Targeted covalent inhibitors offer the advantage of prolonged and often irreversible target engagement, leading to enhanced potency and duration of action.[2] This is achieved by incorporating a reactive "warhead" into the inhibitor structure that forms a covalent bond with a specific amino acid residue, commonly a cysteine, within the target protein's active site.[3]
This compound emerges as a particularly compelling fragment for in situ click chemistry-driven covalent inhibitor discovery. It possesses two key features:
-
A Propargyl Group: This terminal alkyne serves as the reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most common type of click reaction.[4] Beyond its role in the click reaction, the propargyl group can also act as a latent electrophilic warhead, capable of reacting with nucleophilic residues like cysteine under certain conditions.
-
A Urea Moiety: The urea functional group is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[3][5][6] Its planar structure and ability to act as both a hydrogen bond donor and acceptor allow it to form strong and specific interactions with the hinge region of many kinases, a critical area for ATP binding.[3] This inherent binding affinity for a common drug target class makes this compound an excellent starting point for fragment-based discovery.
This guide will provide detailed application notes and protocols for utilizing this compound in in situ click chemistry screens to identify and develop novel covalent enzyme inhibitors.
The Causality Behind Experimental Choices: Why this compound?
The selection of this compound as a core fragment is a deliberate choice driven by a deep understanding of enzyme-ligand interactions and reaction mechanisms.
-
Hinge-Binding Headstart: The urea moiety provides a significant advantage by pre-disposing the fragment to bind to the hinge region of kinases.[5] This initial, non-covalent interaction increases the local concentration of the propargyl group within the active site, enhancing the probability of a successful click reaction with a nearby azide fragment.
-
Dual Functionality of the Propargyl Group: The propargyl group serves a dual purpose. Initially, it acts as a bioorthogonal handle for the in situ click reaction. Upon formation of the triazole-linked inhibitor, the proximity and orientation of the propargyl group relative to a nucleophilic residue (e.g., a cysteine) can facilitate a secondary, covalent reaction, leading to irreversible inhibition. This two-step mechanism allows for initial potent binding followed by permanent target inactivation.
-
Fragment-Based Efficiency: Starting with a small, well-characterized fragment like this compound aligns with the principles of fragment-based drug discovery (FBDD). FBDD is a more efficient method for exploring chemical space compared to high-throughput screening of large, complex molecules.[5][7]
Experimental Workflows and Logical Relationships
The overall workflow for a this compound-based in situ click chemistry screen is a logical progression from initial screening to hit validation and characterization.
Figure 1: A generalized workflow for identifying and validating enzyme inhibitors using this compound in an in situ click chemistry screen.
Application Note 1: In Situ Click Chemistry Screen for Kinase Inhibitors
This application note describes a representative protocol for identifying inhibitors of a target kinase using this compound and a diverse azide fragment library.
Principle:
The target kinase is incubated with this compound and a library of azide-containing fragments. If a specific azide fragment binds in proximity to the this compound bound in the kinase's active site, the enzyme will template the formation of a triazole-linked inhibitor via a CuAAC reaction. The formation of the potent inhibitor is then detected by a decrease in kinase activity.
Materials and Reagents:
-
Target Kinase: Purified, active kinase of interest.
-
This compound: High purity solid.
-
Azide Fragment Library: A diverse collection of small molecule azides dissolved in DMSO.[8][9]
-
Kinase Assay Kit: Commercially available kit for measuring the activity of the target kinase (e.g., ADP-Glo™, Kinase-Glo®).
-
Copper(II) Sulfate (CuSO₄): Stock solution in water.
-
Sodium Ascorbate: Freshly prepared stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand to stabilize Cu(I).[10] Stock solution in water.
-
Assay Buffer: Buffer compatible with the kinase activity assay.
-
Multi-well plates: 96- or 384-well plates suitable for the kinase assay.
Detailed Protocol:
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Azide Fragment Library Plates: Prepare plates with individual azide fragments at a concentration of 10 mM in DMSO.
-
Copper/Ligand Solution: Prepare a 5 mM solution of CuSO₄ and a 25 mM solution of THPTA in water. Mix equal volumes to get a 2.5 mM CuSO₄ / 12.5 mM THPTA solution.
-
Sodium Ascorbate Solution: Prepare a fresh 50 mM stock solution of sodium ascorbate in water immediately before use.
2. In Situ Click Chemistry Reaction:
-
In a multi-well plate, add the following components to each well:
-
Target Kinase (final concentration will depend on the specific kinase and assay).
-
This compound (final concentration, e.g., 100 µM).
-
Individual azide fragment (final concentration, e.g., 100 µM).
-
Assay Buffer.
-
-
Incubate the plate at room temperature for 30 minutes to allow for fragment binding.
-
Initiate the click reaction by adding the Copper/Ligand solution (final concentration, e.g., 50 µM CuSO₄ / 250 µM THPTA) followed by the Sodium Ascorbate solution (final concentration, e.g., 1 mM).
-
Incubate the reaction for 1-2 hours at room temperature. Include control wells:
-
No Azide Control: Kinase + this compound + Click Reagents.
-
No Alkyne Control: Kinase + Azide Fragment + Click Reagents.
-
No Enzyme Control: this compound + Azide Fragment + Click Reagents.
-
Positive Control: Kinase + Known Inhibitor.
-
Negative Control: Kinase + DMSO.
-
3. Kinase Activity Assay:
-
Following the in situ click reaction, perform the kinase activity assay according to the manufacturer's instructions.
-
Measure the kinase activity (e.g., luminescence, fluorescence) using a plate reader.
4. Hit Identification and Confirmation:
-
Identify "hits" as wells showing a significant decrease in kinase activity compared to the controls.
-
Confirm the hits by repeating the screen.
-
To confirm that the inhibition is due to the "clicked" product, the putative triazole inhibitor should be synthesized independently and its IC₅₀ value determined.
Application Note 2: Validation of Covalent Engagement
This application note describes a mass spectrometry-based protocol to confirm the covalent modification of the target protein by the newly identified inhibitor.
Principle:
The purified target protein is incubated with the synthesized hit compound. The protein is then digested, and the resulting peptides are analyzed by mass spectrometry to identify any mass shifts corresponding to the covalent adduction of the inhibitor to a specific peptide.
Materials and Reagents:
-
Purified Target Protein
-
Synthesized Hit Compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
Urea
-
Tris Buffer
-
Formic Acid
-
Acetonitrile
-
LC-MS/MS System
Detailed Protocol:
1. Protein-Inhibitor Incubation:
-
Incubate the purified target protein (e.g., 1-5 µM) with an excess of the synthesized hit compound (e.g., 50-100 µM) in a suitable buffer for several hours at 37°C.
-
Include a control sample with the protein and DMSO.
2. Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
3. Proteolytic Digestion:
-
Dilute the sample with Tris buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
4. Sample Cleanup and Mass Spectrometry Analysis:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 ZipTip or similar method.
-
Analyze the peptides by LC-MS/MS.
5. Data Analysis:
-
Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the inhibitor on cysteine residues.
-
Identify the specific peptide and cysteine residue that is covalently modified.
Data Presentation and Interpretation
Quantitative data from these experiments should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Representative Data from an In Situ Click Chemistry Screen
| Azide Fragment | % Kinase Activity (vs. DMSO control) | Hit? |
| Azide 1 | 95.2 | No |
| Azide 2 | 12.5 | Yes |
| Azide 3 | 88.9 | No |
| ... | ... | ... |
| Azide N | 92.1 | No |
Table 2: Biochemical Characterization of Synthesized Hit Compound
| Parameter | Value |
| IC₅₀ (Kinase Assay) | 50 nM |
| Binding Affinity (K D ) | 25 nM |
| Covalent Modification | Confirmed by MS/MS on Cys481 |
Visualizing the Mechanism: The In Situ Click Reaction
References
- 1. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Urea derivatives in Drug Discovery [chem-space.com]
- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 6. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Azides for "Click Chemistry" - Enamine [enamine.net]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Metabolic Labeling of Cells with Prop-2-ynylurea: An Exploratory Guide
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Frontier of Metabolic Labeling
Metabolic labeling is a powerful technique that provides a window into the dynamic processes of a cell. By introducing bioorthogonal chemical reporters—small, abiotic functional groups that do not interfere with native biological processes—into cellular metabolites, researchers can track the synthesis and modification of macromolecules in living systems.[1] The alkyne group is a particularly useful bioorthogonal handle due to its small size and its specific reactivity with azide-functionalized probes via copper-catalyzed or strain-promoted "click chemistry".[2] This allows for the sensitive and specific detection of labeled biomolecules.
While numerous alkyne-containing metabolic precursors, such as amino acid and nucleoside analogs, have been well-established, the exploration of novel labeling agents continues to be a vibrant area of research. Prop-2-ynylurea (also known as propargylurea) presents itself as an intriguing candidate for a novel metabolic labeling reagent. Its structure combines the versatile alkyne handle with a urea moiety, a key molecule in nitrogen metabolism.[3]
This document serves as an exploratory guide for the use of this compound as a potential metabolic labeling agent. As this is a nascent application, this guide is structured to provide not only a hypothetical framework for its mechanism and use but also a rigorous set of protocols to validate its efficacy and explore its potential applications.
II. Hypothetical Mechanism of Action and Cellular Incorporation
Urea is the primary end-product of nitrogen metabolism in many organisms and is synthesized in the liver via the urea cycle to detoxify ammonia.[2][4][5] While the full urea cycle is primarily a hepatic function, various enzymes that process urea and other small nitrogenous compounds are present in different cell types.[6][7] We hypothesize that this compound, due to its structural similarity to urea, may be recognized and processed by cellular machinery involved in nitrogen and amino acid metabolism.
Several potential pathways for its incorporation exist:
-
Enzymatic Modification of Proteins: this compound could act as a substrate for enzymes that utilize urea or similar small molecules, leading to the covalent modification of target proteins.
-
Metabolic Conversion: The propargylurea molecule could be metabolized, and the propargyl group transferred to other biomolecules, effectively labeling them.
-
Incorporation into Nitrogen-Containing Biomolecules: It is conceivable that the urea moiety could be utilized in pathways that synthesize nitrogen-containing compounds, leading to the incorporation of the alkyne tag.
The following diagram illustrates a hypothetical pathway for the cellular uptake and potential metabolic fate of this compound.
Caption: Hypothetical metabolic pathway of this compound.
III. Potential Applications in Research and Drug Development
Should this compound prove to be an effective metabolic labeling agent, it could open up new avenues of research, including:
-
Probing Nitrogen Metabolism: Tracking the incorporation of this compound could provide insights into cellular pathways involving urea and nitrogen-containing molecules.
-
Identifying Novel Drug Targets: Proteins that specifically interact with or are modified by this compound could represent novel targets for therapeutic intervention.
-
High-Throughput Screening: A validated this compound labeling system could be adapted for high-throughput screening of compounds that modulate its incorporation, indicating an effect on specific metabolic pathways.
IV. Experimental Protocols for Validation
The following sections provide a comprehensive, step-by-step guide to validate the use of this compound as a metabolic labeling agent. This workflow is designed to be a self-validating system, with clear go/no-go decision points.
Caption: Experimental workflow for validating this compound.
Protocol 1: Determining Optimal and Non-Toxic Concentration of this compound
Objective: To determine the concentration range of this compound that is not cytotoxic to the cell line of interest.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTT, or a live/dead stain)[8][9][10][11]
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is from 1 µM to 500 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: After 24 hours of cell growth, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for a period that is relevant to your intended labeling experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the concentration of this compound. Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This will be your working concentration for subsequent experiments.
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| This compound Conc. | 1 µM - 500 µM (log dilutions) |
| Incubation Time | 24 - 72 hours |
| Readout | Luminescence, Absorbance, or Fluorescence |
Protocol 2: Metabolic Labeling of Adherent Cells with this compound
Objective: To incubate cells with a non-toxic concentration of this compound to allow for its potential incorporation into cellular macromolecules.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Cell culture plates or coverslips
-
This compound at the predetermined optimal concentration
Procedure:
-
Cell Seeding: Seed cells on culture plates or coverslips and grow to 70-80% confluency.
-
Labeling: Replace the culture medium with fresh medium containing the optimal concentration of this compound.
-
Incubation: Incubate the cells for a desired labeling period. A starting point could be 16-24 hours.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound. The cells are now ready for downstream detection or analysis.
Protocol 3: Detection of Incorporated this compound via Click Chemistry and Fluorescence Microscopy
Objective: To visualize the potential incorporation of this compound into cellular components using a fluorescent azide probe.[12][13]
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 2)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click chemistry reaction buffer (e.g., Click-iT® Cell Reaction Buffer Kit)[13]
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the labeled cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.[13]
-
Washing: Wash the cells thoroughly with PBS.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mounting and Imaging: Wash the cells again, mount the coverslips on microscope slides, and image using a fluorescence microscope.
Expected Outcome: If this compound is incorporated, you should observe a fluorescent signal in the cells that is significantly above the background of control cells (not treated with this compound but subjected to the same click chemistry procedure).
Protocol 4: Biochemical Detection and Identification of Labeled Proteins
Objective: To biochemically confirm the labeling of proteins and to identify the specific proteins that have incorporated this compound.[14][15][16][17]
Materials:
-
Metabolically labeled cell pellets (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Click chemistry reagents for in-solution labeling (e.g., biotin-azide)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-biotin antibody conjugated to HRP
-
Mass spectrometer
Procedure:
-
Cell Lysis: Lyse the labeled cell pellets in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Click Reaction with Biotin-Azide: Perform a click reaction on the protein lysates using biotin-azide to tag the alkyne-labeled proteins.
-
Western Blot Analysis:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-biotin-HRP antibody and detect with a chemiluminescent substrate. A positive signal will indicate the presence of biotinylated (and thus this compound-labeled) proteins.
-
-
Enrichment and Mass Spectrometry:
-
Incubate the biotinylated lysate with streptavidin-agarose beads to enrich for labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were labeled with this compound.[14][15]
-
| Analysis | Purpose | Expected Result |
| Western Blot | Confirm protein labeling | Bands corresponding to biotinylated proteins |
| Mass Spectrometry | Identify labeled proteins | A list of proteins incorporating this compound |
V. Troubleshooting
| Problem | Possible Cause | Solution |
| High Cytotoxicity | This compound concentration is too high. | Repeat Protocol 1 with a lower concentration range. |
| No Fluorescent Signal | - No incorporation of this compound.- Inefficient click reaction. | - Increase labeling time or concentration (if not toxic).- Use fresh click chemistry reagents and optimize reaction time. |
| High Background Fluorescence | - Non-specific binding of the fluorescent azide.- Incomplete washing. | - Include a no-labeling control.- Increase the number and duration of wash steps. |
| No Bands on Western Blot | - Low level of incorporation.- Inefficient click reaction or antibody detection. | - Enrich for labeled proteins before running the gel.- Optimize click reaction and Western blot conditions. |
VI. Conclusion
The use of this compound for metabolic labeling of cells is a novel and exploratory area. The protocols outlined in this guide provide a rigorous framework for validating its potential as a research tool. Successful validation could introduce a valuable new probe for studying cellular metabolism and for applications in drug discovery. We encourage researchers to approach this as a discovery-oriented project and to carefully optimize conditions for their specific experimental systems.
VII. References
-
Med Chem 101. (n.d.). Click Chemistry. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Steps of the Urea Cycle. Retrieved from --INVALID-LINK--
-
Creative Proteomics. (n.d.). Metabolic Labeling Techniques. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Regulation of expression of genes for enzymes of the mammalian urea cycle in permanent cell-culture lines of hepatic and non-hepatic origin. Retrieved from --INVALID-LINK--
-
NCBI. (2018). Physiology, Urea Cycle. Retrieved from --INVALID-LINK--
-
News-Medical.Net. (n.d.). The Urea Cycle Step by Step. Retrieved from --INVALID-LINK--
-
SSIEM. (n.d.). Basic Concept - The Urea Cycle. Retrieved from --INVALID-LINK--
-
Thieme Connect. (n.d.). Urea Cycle Enzymopathies. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Urea. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications. Retrieved from --INVALID-LINK--
-
News-Medical.Net. (n.d.). What is the Urea Cycle?. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Labeled with (2S,4S)-H-L-Pro(4-N3)-OH. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Urea cycle. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Retrieved from --INVALID-LINK--
-
TeachMePhysiology. (2023). Protein and Ammonia Metabolism - Urea Cycle. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Routes of urea movement in mammals. Retrieved from --INVALID-LINK--
-
SpringerLink. (2020). Investigation of the effects of urea cycle amino acids on the expression of ALB and CEBPB in the human hepatocellular carcinoma cell line FLC-4. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2007). Click-iT™ Protein Analysis Detection Kits. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2009). Click-iT® Metabolic Labeling Reagents for Proteins. Retrieved from --INVALID-LINK--
-
Basicmedical Key. (2022). Fate of Amino Acid Nitrogen: Urea Cycle. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to Sp-Alkyne Applications in Proteomics. Retrieved from --INVALID-LINK--
-
RE-Place. (n.d.). Measurement of urea synthesis in cultured stem cell-derived hepatocyte-like cells. Retrieved from --INVALID-LINK--
-
NCBI. (n.d.). Click Chemistry in Proteomic Investigations. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry. Retrieved from --INVALID-LINK--
-
Vector Labs. (n.d.). Cell Lysate Labeling. Retrieved from --INVALID-LINK--
-
PubMed. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from --INVALID-LINK--
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from --INVALID-LINK--
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from --INVALID-LINK--
-
NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from --INVALID-LINK--
-
Promega. (n.d.). CellTox(TM) Green Cytotoxicity Assay Technical Manual #TM375. Retrieved from --INVALID-LINK--
References
- 1. homework.study.com [homework.study.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Regulation of expression of genes for enzymes of the mammalian urea cycle in permanent cell-culture lines of hepatic and non-hepatic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the effects of urea cycle amino acids on the expression of ALB and CEBPB in the human hepatocellular carcinoma cell line FLC-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dojindo.com [dojindo.com]
- 9. Cytotoxicity Assay Protocol [protocols.io]
- 10. sartorius.com [sartorius.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Prop-2-ynylurea Derivatives
Authored by: A Senior Application Scientist
Introduction: Navigating the Landscape of Bioorthogonal Chemistry
In the intricate world of drug development, proteomics, and molecular biology, the ability to selectively and efficiently label biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the formation of covalent bonds within complex biological systems without interfering with endogenous processes.[1][2] Among these techniques, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a leading strategy due to its biocompatibility and efficiency in the absence of cytotoxic copper catalysts.[3][4]
This guide provides an in-depth exploration of SPAAC, with a particular focus on the utility of molecules bearing the prop-2-ynyl group, such as prop-2-ynylurea derivatives. We will delve into the mechanistic underpinnings of SPAAC, provide detailed experimental protocols, and discuss the strategic considerations for choosing the right "click" chemistry approach for your research needs. While this compound contains a terminal alkyne, which is the classical reaction partner in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), we will elucidate its role and potential modifications for use in SPAAC-related workflows, thereby offering a comprehensive perspective for researchers.
The Core Principles of SPAAC: A Reaction Driven by Strain
SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, yielding a stable triazole linkage.[5] The reaction's driving force is the release of ring strain inherent in the cyclooctyne molecule, which significantly lowers the activation energy and allows the reaction to proceed at physiological temperatures and pH.[6] This key feature obviates the need for a copper catalyst, which can be toxic to living cells, making SPAAC an ideal tool for in vivo studies.[7]
The azide and cyclooctyne functional groups are bioorthogonal, meaning they are abiotic and do not participate in side reactions with native biological molecules.[5] This high degree of specificity ensures that the labeling is precise and targeted.[3]
Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The reaction proceeds through a concerted mechanism, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). The release of ring strain in the cyclooctyne provides the thermodynamic impetus for the formation of the stable triazole product.
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This compound Derivatives: A Versatile Functional Handle
This compound derivatives are a class of compounds that incorporate a terminal alkyne group (prop-2-ynyl) attached to a urea moiety. While the terminal alkyne is the reactive partner in CuAAC, the urea functional group offers several advantages in the context of bioconjugation and drug design.
Synthesis of this compound Derivatives
A common synthetic route to N-substituted-N'-prop-2-ynylureas involves the reaction of an isocyanate with propargylamine. Alternatively, substituted benzoic acids can be converted to their corresponding acyl azides, which then undergo a Curtius rearrangement to form an isocyanate that is subsequently reacted with propargylamine.[5][6]
The Role of the Urea Moiety
The urea functional group is a valuable component in the design of bioactive molecules and chemical probes for several reasons:
-
Hydrogen Bonding: The urea motif contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), allowing it to form strong and directional hydrogen bonds with biological targets such as proteins.[7]
-
Improved Physicochemical Properties: The inclusion of a urea linkage can enhance the aqueous solubility and membrane permeability of a molecule, which are critical parameters for drug candidates and biological probes.[7]
-
Structural Rigidity: The planar nature of the urea group can impart a degree of conformational rigidity to a molecule, which can be advantageous for optimizing binding to a target.
Choosing the Right Click Chemistry: SPAAC vs. CuAAC
A critical decision point for researchers is the choice between SPAAC and CuAAC. This choice is primarily dictated by the experimental system and the nature of the alkyne handle.
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Alkyne Requirement | Strained Cyclooctyne (e.g., DBCO, BCN) | Terminal Alkyne (e.g., this compound) |
| Catalyst | None (Copper-free) | Copper(I) |
| Biocompatibility | High (suitable for live cells and in vivo applications) | Lower (Copper can be cytotoxic) |
| Reaction Rate | Generally slower than CuAAC | Generally faster than SPAAC |
| Typical Applications | In vivo imaging, live-cell labeling, ADC development | In vitro bioconjugation, material science, proteomics |
Experimental Protocols
Here, we provide detailed protocols for both a typical SPAAC reaction and a CuAAC reaction, illustrating how a molecule functionalized with a this compound group can be conjugated to an azide-modified biomolecule.
Protocol 1: Labeling of an Azide-Modified Protein with a DBCO-Functionalized Probe (SPAAC)
This protocol describes the labeling of a protein that has been metabolically engineered to contain an azide group with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.
Materials and Reagents:
-
Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-FAM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Size-exclusion chromatography columns (e.g., PD-10)
Equipment:
-
UV-Vis spectrophotometer
-
SDS-PAGE analysis equipment
-
Fluorescence imaging system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the DBCO-dye in anhydrous DMSO.
-
Determine the concentration of the azide-modified protein using a Bradford assay or by measuring absorbance at 280 nm.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the DBCO-dye stock solution to the protein solution to achieve a final molar excess of the dye (e.g., 10-20 fold molar excess over the protein). The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, or at 4°C overnight. Protect the reaction from light if using a fluorescent dye.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted DBCO-dye by size-exclusion chromatography using a PD-10 column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Analysis and Characterization:
-
Confirm the successful conjugation by SDS-PAGE. The labeled protein will exhibit fluorescence under UV illumination.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.
-
Protocol 2: Conjugation of a this compound Derivative to an Azide-Modified Biomolecule (CuAAC)
This protocol outlines the conjugation of a this compound-functionalized small molecule to an azide-modified oligonucleotide.
Materials and Reagents:
-
Azide-modified oligonucleotide (e.g., 100 µM in nuclease-free water)
-
This compound derivative (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM in water)
-
Sodium ascorbate (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)
-
Nuclease-free water
-
DMSO
Equipment:
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare a premix of the copper catalyst by combining CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and the this compound derivative (e.g., 1.5-3 molar equivalents).
-
Add the CuSO₄/THPTA premix to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour.
-
-
Purification:
-
Purify the conjugated oligonucleotide by reverse-phase HPLC.
-
-
Analysis:
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Experimental Workflow for Protein Labeling using SPAAC
Caption: A typical experimental workflow for labeling an azide-modified protein using SPAAC.
Applications in Research and Drug Development
The ability to selectively modify biomolecules using SPAAC and related click chemistries has profound implications across various scientific disciplines:
-
Drug Development: SPAAC is instrumental in the construction of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a tumor-targeting antibody.[4][8] The copper-free nature of SPAAC is crucial for preserving the integrity and function of the antibody.
-
Proteomics: Metabolic labeling of proteins with azide-containing amino acids, followed by SPAAC with a reporter tag, allows for the identification and quantification of newly synthesized proteins.[9]
-
Cellular Imaging: The conjugation of fluorescent dyes to specific biomolecules via SPAAC enables the visualization of their localization and dynamics within living cells.[10]
-
Glycobiology: SPAAC is widely used to study glycans by metabolically labeling them with azide-modified sugars and subsequently attaching probes for imaging or enrichment.[11]
Concluding Remarks and Future Perspectives
Strain-Promoted Azide-Alkyne Cycloaddition has solidified its place as an indispensable tool in the arsenal of researchers in chemistry, biology, and medicine. Its biocompatibility, specificity, and ease of use have opened new avenues for studying and manipulating biological systems with unprecedented precision. While terminal alkynes, such as those in this compound derivatives, are the traditional partners for CuAAC, understanding the distinct advantages and requirements of both SPAAC and CuAAC is crucial for designing robust and effective bioconjugation strategies. As new generations of strained alkynes with even faster kinetics and improved properties continue to be developed, the scope and impact of SPAAC are poised to expand even further, driving innovation in targeted therapeutics, diagnostics, and our fundamental understanding of biology.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional bioconjugates and their utilities [ouci.dntb.gov.ua]
- 9. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Prop-2-ynylurea, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. chemrxiv.org [chemrxiv.org]
Introduction: Bridging Target Engagement and Identification
An in-depth guide to the synthesis and application of Prop-2-ynylurea-biotin conjugates, designed for researchers in chemical biology and drug development. This document provides a detailed rationale, step-by-step protocols, and expert insights into the creation of these powerful chemical proteomics tools.
In the landscape of chemical biology and drug discovery, understanding how a small molecule interacts with its protein targets within a complex biological system is paramount. This compound-biotin conjugates have emerged as exquisitely designed molecular probes for this purpose, particularly in the field of Activity-Based Protein Profiling (ABPP).[1] These trifunctional molecules possess:
-
A Reactive Group (Urea): The urea moiety can be tailored to covalently react with the active sites of specific enzyme families, such as serine hydrolases, effectively "trapping" the enzyme in a covalent complex.
-
A Bioorthogonal Handle (Prop-2-ynyl): The terminal alkyne group is chemically inert within biological systems but can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[2][3] This handle allows for the subsequent attachment of reporter tags.
-
An Affinity Tag (Biotin): Biotin's exceptionally strong and specific interaction with streptavidin (Kd ~ 10⁻¹⁴ M) provides a robust mechanism for the enrichment and purification of the probe-protein complexes from complex mixtures like cell lysates.[4][5]
This guide details a reliable and reproducible strategy for the synthesis of a generic this compound-biotin conjugate, focusing on the widely adopted CuAAC "click chemistry" approach.
Overall Synthesis Strategy
The synthesis is logically divided into three primary stages: the preparation of two key intermediates, followed by their conjugation. This modular approach allows for flexibility in designing probes with different linkers or reactive groups.
-
Synthesis of Biotin-Azide: A biotin molecule is functionalized with an azide group, often via a polyethylene glycol (PEG) linker to enhance solubility and reduce steric hindrance.
-
Synthesis of the this compound Precursor: The reactive core of the probe is built around propargylamine (prop-2-yn-1-amine).
-
CuAAC Conjugation: The biotin-azide and the alkyne-functionalized urea are covalently linked to yield the final product.
Part 1: Detailed Synthesis Protocols
Disclaimer: All chemical syntheses should be performed in a properly ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).
Module 1: Synthesis of Biotin-PEG-Azide
This protocol describes the conversion of a commercially available amine-terminated biotin derivative to the corresponding azide. Using a PEG linker is highly recommended to improve aqueous solubility and accessibility.
Materials:
-
Biotin-PEG-Amine
-
Azidoacetic Acid N-Hydroxysuccinimide Ester (NHS-Azide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolve Biotin-PEG-Amine (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution. This acts as a non-nucleophilic base to scavenge the acid formed during the reaction.
-
In a separate vial, dissolve NHS-Azide (1.5 eq) in a minimal amount of anhydrous DMF.
-
Add the NHS-Azide solution dropwise to the biotin solution while stirring at room temperature.
-
Allow the reaction to proceed for 12-16 hours at room temperature under a nitrogen or argon atmosphere.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by silica gel column chromatography to yield the pure Biotin-PEG-Azide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).
Module 2: Synthesis of a Generic this compound Precursor
This module details the formation of the reactive urea moiety by reacting propargylamine with an isocyanate. The choice of isocyanate determines the specificity of the resulting probe. For this example, we use ethyl isocyanate.
Materials:
-
Propargylamine (prop-2-yn-1-amine)
-
Ethyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
Step-by-Step Protocol:
-
Dissolve propargylamine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add ethyl isocyanate (1.0 eq) dropwise to the cooled solution under stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product, N-ethyl-N'-(prop-2-yn-1-yl)urea, is often a solid. It can be purified by recrystallization or precipitation from a DCM/hexanes mixture to yield a pure white solid.
-
Characterization: Confirm the structure via ¹H NMR and HRMS.
Module 3: CuAAC "Click Chemistry" Conjugation
This is the key step where the biotin-azide and the alkyne-urea intermediates are joined. The protocol is based on standard aqueous-organic solvent systems for CuAAC.[3][6]
Materials & Reagents:
| Reagent | Stock Solution | Final Concentration | Purpose |
| Biotin-PEG-Azide | 10 mM in DMSO | 1.0 eq | Azide component |
| This compound Precursor | 12 mM in DMSO | 1.2 eq | Alkyne component |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM | Copper catalyst source |
| Sodium Ascorbate | 500 mM in H₂O (Freshly prepared) | 5 mM | Reducing agent (reduces Cu(II) to active Cu(I)) |
| TBTA Ligand | 50 mM in DMSO | 1 mM | Stabilizes the Cu(I) oxidation state |
| Solvent System | t-Butanol and H₂O | - | Typically a 1:1 mixture |
Step-by-Step Protocol:
-
In a suitable vial, add the Biotin-PEG-Azide solution (1.0 eq).
-
Add the this compound precursor solution (1.2 eq).
-
Add the t-Butanol/H₂O solvent mixture to achieve a final reaction concentration of approximately 5-10 mM.
-
Add the TBTA ligand solution (to a final concentration of 1 mM).
-
Add the CuSO₄ solution (to a final concentration of 1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).
-
Vortex the mixture thoroughly and allow it to react at room temperature for 4-12 hours. The reaction can be gently agitated or stirred.
-
Purification: The final conjugate is best purified using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to ensure high purity required for biological experiments.
-
Characterization & QC:
-
Confirm the identity and purity of the final product using LC-MS. The expected mass of the triazole product should be observed.
-
Lyophilize the pure HPLC fractions to obtain the final this compound-biotin conjugate as a white powder. Store desiccated at -20 °C or below.
-
Part 2: Application in Chemical Proteomics
The synthesized probe is now ready for use in identifying protein targets in a biological sample. The general workflow involves labeling, enrichment, and identification by mass spectrometry.[7][8]
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylation - Wikipedia [en.wikipedia.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Prop-2-ynylurea click reactions
Welcome to the technical support center for Prop-2-ynylurea Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming low reaction yields and other common challenges encountered when working with this specific class of alkynes.
Introduction: The Nuances of this compound in CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its efficiency and broad functional group tolerance.[1][2][3] However, substrates like this compound introduce specific considerations. The urea functionality, capable of coordinating with the copper catalyst, and the electronic nature of the alkyne can influence reaction kinetics and lead to unexpected outcomes. This guide provides a structured approach to diagnosing and resolving these unique challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound click reaction is not working at all. What are the most critical first steps?
Start by verifying the integrity of your core components. The primary suspect is often an inactive copper catalyst. Ensure your copper(I) source is protected from oxidation or, if starting with copper(II), that your reducing agent (e.g., sodium ascorbate) is freshly prepared and used in sufficient excess.[4][5] Secondly, confirm the purity of your this compound and azide starting materials.
Q2: I'm observing a significant amount of starting material even after prolonged reaction times. What can I do to drive the reaction to completion?
Incomplete conversion is often a result of suboptimal reaction conditions or catalyst deactivation. Consider increasing the catalyst and ligand concentration. Gentle heating (e.g., 40-50°C) can also enhance the reaction rate, particularly with sterically hindered substrates. Additionally, ensure that oxygen is rigorously excluded from the reaction, as it irreversibly oxidizes the active Cu(I) catalyst.[6]
Q3: Are there any known side reactions specific to this compound that I should be aware of?
A primary side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which can be exacerbated by the presence of oxygen.[6] While the urea moiety is generally stable, its potential to chelate the copper catalyst could modulate reactivity or lead to catalyst sequestration. In some contexts, copper complexes are known to interact with or even catalyze reactions involving ureas, although this is less common under standard CuAAC conditions.[7][8][9]
Q4: What is the ideal order of adding reagents for a this compound click reaction?
A generally accepted and robust order of addition is to first mix the copper(II) salt with a stabilizing ligand (like THPTA or TBTA) to form the complex.[10] This solution is then added to your mixture of this compound and the azide partner. The reaction is initiated by the final addition of a freshly prepared solution of the reducing agent, typically sodium ascorbate.[10][11] This sequence prevents the premature reduction of copper, which can lead to the formation of insoluble and inactive copper species.[11]
In-Depth Troubleshooting Guide
This section is organized by common observational problems to help you systematically diagnose and resolve issues leading to low yields.
Symptom 1: No Reaction or Only Trace Product Formation
If you observe no discernible product by TLC or LC-MS, the issue is likely fundamental. The following workflow will help you pinpoint the root cause.
Caption: Workflow for diagnosing a complete lack of reaction product.
-
Positive Control Reaction: To test your catalyst system, perform a reaction with known reactive partners.
-
Stock Solutions:
-
Phenylacetylene: 10 mM in DMSO/water (1:1)
-
Benzyl Azide: 10 mM in DMSO/water (1:1)
-
CuSO₄: 20 mM in water
-
THPTA Ligand: 50 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
-
-
Reaction:
-
In a vial, combine 100 µL of phenylacetylene and 100 µL of benzyl azide.
-
Add 25 µL of the CuSO₄/THPTA premixed solution (mix equal volumes of CuSO₄ and THPTA stocks beforehand).
-
Initiate the reaction by adding 50 µL of the fresh sodium ascorbate solution.
-
Stir at room temperature and monitor by TLC or LC-MS. A successful reaction should show significant product formation within 30-60 minutes.
-
-
Symptom 2: Incomplete Reaction and/or Sluggish Conversion
When the reaction stalls, leaving significant amounts of starting materials, the catalytic cycle is likely being inhibited or is proceeding at a very slow rate.
| Potential Cause | Explanation | Recommended Action |
| Insufficient Catalyst/Ligand | The this compound's urea moiety may weakly chelate Cu(I), leading to a non-productive sequestration of the catalyst. This requires a higher effective concentration of the active catalytic species. | Increase catalyst loading (from 1-5 mol% up to 10 mol%). Maintain a ligand-to-copper ratio of at least 2:1, and up to 5:1. THPTA is highly recommended for aqueous systems due to its ability to stabilize Cu(I).[5][10] |
| Poor Solubility | If either the this compound derivative or the azide partner has poor solubility in the reaction solvent, it will limit the reaction rate. | Use a co-solvent. Mixtures of water with DMSO, t-BuOH, or THF are very effective.[10] Ensure all components are fully dissolved before initiating the reaction. |
| Steric Hindrance | Bulky groups near the alkyne or azide can significantly slow down the reaction rate. | Gently heat the reaction to 40-60°C. Increase the reaction time, monitoring periodically for progress and potential degradation. |
| Electron-Deficient Alkyne | The urea group can be electron-withdrawing, which can influence the pKa of the terminal proton and the kinetics of copper acetylide formation. While CuAAC is generally tolerant, highly electron-deficient alkynes can sometimes be slower to react. | Ensure optimal pH (around 7-8) to facilitate alkyne deprotonation. A slightly higher catalyst loading may also be beneficial. |
Symptom 3: Formation of Side Products and/or Complex Mixture
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates that side reactions are competing with the desired cycloaddition.
-
Alkyne Homocoupling (Glaser Coupling):
-
Appearance: A product with approximately double the mass of the this compound starting material, containing a diyne linkage.
-
Cause: This side reaction is catalyzed by Cu(II) in the presence of oxygen.[6] It becomes significant when the reduction of Cu(II) to Cu(I) is inefficient or when the reaction is exposed to air.
-
Prevention:
-
Rigorous Degassing: Sparge all solvents with an inert gas (argon or nitrogen) for at least 15-20 minutes before use.
-
Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.
-
Sufficient Ligand: Use an appropriate copper-stabilizing ligand (e.g., THPTA, TBTA) to protect the Cu(I) state from oxidation.[5][10][11]
-
-
-
Substrate Degradation:
-
Appearance: A complex mixture of unidentifiable products.
-
Cause: Sensitive functional groups on either the this compound or the azide can be degraded by reactive oxygen species (ROS) generated by the Cu/ascorbate/O₂ system.[7][12][13]
-
Prevention:
-
Minimize Oxygen Exposure: Keep the reaction vessel sealed under an inert atmosphere.
-
Use Additives: For particularly sensitive substrates like proteins, aminoguanidine can be added to scavenge harmful byproducts of ascorbate oxidation.[7]
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to catalytic conditions.
-
-
The CuAAC Catalytic Cycle & Key Control Points
Understanding the mechanism is crucial for effective troubleshooting. The following diagram illustrates the key steps and highlights where problems can arise.
Caption: The CuAAC catalytic cycle with key troubleshooting points highlighted.
Purification Strategies
Post-reaction purification can also present challenges, especially in removing residual copper, which can be toxic to cells or interfere with downstream applications.
| Method | Description | Best For | Considerations |
| Silica Gel Chromatography | Standard method for small molecule purification. | Small organic molecules with good solubility in typical organic solvents. | Can be time-consuming. Some triazole products may chelate to the silica. |
| Reverse-Phase HPLC | Provides high-resolution separation based on hydrophobicity. | Peptides, oligonucleotides, and highly pure small molecules. | Requires specialized equipment; sample throughput is lower. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Purifying bioconjugates (e.g., proteins, polymers) from small molecule reagents and catalyst. | Less effective for separating small molecules of similar size. |
| Copper Chelation/Removal | Uses chelating agents to bind and remove copper ions. | All reaction types, especially those for biological applications. | Add EDTA to the crude reaction mixture to a final concentration of 10-20 mM to quench the reaction and chelate copper. For biomolecules, subsequent dialysis or SEC is effective for removing the Cu-EDTA complex.[10] Specialized copper-scavenging resins can also be used. |
| Precipitation | Inducing precipitation of the product by adding a non-solvent. | Oligonucleotides and some DNA conjugates.[3][14] | May not be effective for all molecules and can co-precipitate impurities. |
| Molecular Weight Cut-Off (MWCO) Centrifugation | Uses centrifugal filter units to separate large molecules from smaller ones. | Rapid purification of bioconjugates like DNA oligonucleotides from excess small molecules and catalysts.[15][16] | The choice of MWCO is critical to retain the product while allowing contaminants to pass through. |
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prop-2-ynylurea Bioconjugation
Here is the technical support center for Optimizing reaction conditions for Prop-2-ynylurea bioconjugation.
Welcome to the technical support center for this compound bioconjugation. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing their conjugation experiments. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success.
This compound and its derivatives serve as powerful chemical handles in bioconjugation. The terminal alkyne group is the key to unlocking highly specific and efficient covalent linkages through "click chemistry." This guide focuses on the most prominent reaction for terminal alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Choosing Your Reaction: CuAAC is the Way for this compound
A common point of confusion is the choice between the two major types of azide-alkyne "click" chemistry. It is critical to understand that This compound, as a terminal alkyne, is a substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a metal-free method but requires a high-energy, strained cyclooctyne and will not react with terminal alkynes like this compound.[1][]
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reagent | Terminal Alkyne (e.g., this compound) | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Copper(I) required | None (Metal-free)[1] |
| Reaction Speed | Generally very fast with catalyst and ligand optimization.[3] | Rates vary significantly with cyclooctyne structure.[4][5] |
| Biocompatibility | Copper can be cytotoxic, making it less ideal for live-cell or in vivo applications without careful optimization and removal.[6] | Excellent biocompatibility; widely used in vivo.[] |
| Key Advantage | High efficiency, fast kinetics, and use of simple, stable alkyne reagents.[7] | Bioorthogonal and metal-free, suitable for sensitive biological systems.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the CuAAC reaction?
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne (this compound) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][] The catalytic cycle is a multi-step process that relies on the unique properties of the copper(I) catalyst to bring the reactants together and lower the activation energy.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
How to improve Prop-2-ynylurea solubility for aqueous reactions
Here is the technical support center guide for improving Prop-2-ynylurea solubility.
Enhancing Aqueous Solubility for Experimental Success
Welcome to the technical resource center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in aqueous reaction environments. We understand that its relatively low water solubility can be a significant experimental hurdle.[1] This center provides in-depth troubleshooting guides, protocols, and FAQs to help you overcome these challenges and ensure the success and reproducibility of your work.
Molecular Profile: this compound
| Property | Value | Source |
|---|---|---|
| Synonyms | 1-(prop-2-ynyl)urea, Propargylurea, N-propargylurea | [2] |
| CAS Number | 5221-62-5 | [1][3] |
| Molecular Formula | C₄H₆N₂O | [1][3] |
| Molecular Weight | ~98.10 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 130 °C | [2] |
| Computed XLogP3 | -0.9 |[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility limited?
This compound, also known as propargylurea, is an organic compound featuring a urea functional group substituted with a reactive propargyl (prop-2-ynyl) group.[1] While its computed LogP suggests some hydrophilicity, its solubility is limited by two main factors. First, the urea moiety is planar and can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice structure that is difficult for water to break down. Second, the propargyl group adds a hydrophobic character to the molecule. Overcoming the crystal lattice energy and solvating the hydrophobic portion are key to achieving dissolution.
Q2: What is the best starting point for improving solubility?
For most applications, using a co-solvent system is the most straightforward and effective starting point.[5][6] This approach involves dissolving the this compound in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution, which is then carefully diluted into the aqueous reaction buffer. This method is generally robust and requires common laboratory solvents.
Q3: How does temperature affect the solubility and stability of this compound?
Like most solids, the solubility of this compound in water is expected to increase with temperature. However, it is crucial to consider the compound's stability. While moderate heating can aid dissolution, prolonged exposure to high temperatures, especially under alkaline conditions, can accelerate the hydrolysis of the urea group.[7][8] It is recommended to use gentle heating (e.g., 30-40 °C) and to prepare solutions fresh before use.
Q4: Is this compound stable in aqueous solutions?
This compound exhibits moderate to high stability under standard neutral or slightly acidic conditions.[1][9] However, the urea functional group can be susceptible to hydrolysis under strongly acidic or, more significantly, alkaline (basic) conditions, which can lead to the formation of ammonia and other degradation products.[7][8] Therefore, maintaining control over the pH of your reaction buffer is critical for experimental consistency.
Troubleshooting & Methodology Guides
This section provides detailed, question-and-answer-based guides for specific solubilization techniques.
Guide 1: Co-Solvent Systems
Q: How can I effectively use co-solvents to dissolve this compound for my aqueous reaction?
The Principle: Co-solvents work by reducing the overall polarity of the solvent system. They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for less polar solutes and reducing the interfacial tension between the solute and the solvent.[6]
Recommended Co-solvents:
| Co-Solvent | Abbreviation | Key Properties & Considerations | Typical Starting % (v/v) in Final Rxn |
|---|---|---|---|
| Dimethyl Sulfoxide | DMSO | Excellent solubilizing power; use at the lowest effective concentration as it can be difficult to remove and may affect some biological assays. | 0.5 - 5% |
| N,N-Dimethylformamide | DMF | Strong polar aprotic solvent; effective but can be harsh on biological systems. Ensure it is compatible with your downstream applications. | 0.5 - 5% |
| Ethanol | EtOH | A less disruptive choice for many biological systems; may be less effective than DMSO or DMF for highly insoluble compounds. | 1 - 10% |
| Polyethylene Glycol 400 | PEG 400 | A non-volatile, low-toxicity co-solvent often used in pharmaceutical formulations.[10] | 1 - 20% |
| Propylene Glycol | PG | Similar to PEG 400, widely used and has low toxicity.[10] | 1 - 20% |
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal volume of your chosen co-solvent (e.g., DMSO). Aim for a concentration that is 20x to 100x higher than your final desired reaction concentration. Gentle vortexing or sonication can assist dissolution.
-
Pre-warm the Aqueous Buffer: Gently warm your aqueous reaction buffer to your experimental temperature. This prevents thermal shock and potential precipitation upon addition of the stock solution.
-
Perform Serial Dilution: Add the concentrated stock solution dropwise into the vortexing aqueous buffer. Never add the aqueous buffer to the concentrated organic stock, as this will almost certainly cause immediate precipitation.
-
Final Concentration Check: Ensure the final percentage of the organic co-solvent in your reaction does not exceed a level that would interfere with your experiment (typically <5% for cell-based assays, but this must be empirically determined).
Troubleshooting:
-
Problem: My compound precipitates out of solution when I add it to the aqueous buffer.
-
Solution 1 (Decrease Rate): Add the stock solution more slowly to the vortexing buffer to allow for better mixing and dispersion.
-
Solution 2 (Increase Co-solvent): Your final co-solvent concentration may be too low. Try preparing an intermediate dilution of your stock in the buffer before adding it to the final reaction volume.
-
Solution 3 (Change Co-solvent): The chosen co-solvent may not be optimal. Test other options from the table above.
-
Guide 2: pH Adjustment & Buffering
Q: Can adjusting the pH of my buffer improve the solubility of this compound?
The Principle: While this compound is a neutral molecule, the pH of the aqueous environment is critical for its stability . Urea hydrolysis is catalyzed by both acid and base, but the rate is significantly higher under alkaline conditions.[7][8] This degradation can be mistaken for poor solubility. Therefore, the goal of pH control is not primarily to increase solubility but to create a stable environment that prevents degradation.
Recommendations:
-
Optimal pH Range: Maintain a pH between 6.0 and 7.5 for maximal stability.
-
Avoid Strong Bases: Avoid pH > 8.5, as this will significantly increase the rate of hydrolysis.
-
Fresh Solutions: Always prepare solutions fresh. Urea in solution can slowly hydrolyze, causing the pH to drift upwards due to ammonia production.[7]
Recommended Buffer Systems:
| Buffer | pKa (at 25°C) | Useful pH Range | Comments |
|---|---|---|---|
| MES | 6.15 | 5.5 - 6.7 | Good choice for slightly acidic conditions. |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | Physiologically relevant and widely used. |
| HEPES | 7.55 | 7.0 - 8.0 | Common buffer for cell culture and biological assays. |
Step-by-Step Protocol:
-
Buffer Preparation: Prepare your desired buffer within the recommended pH range (6.0 - 7.5).
-
Solubility Test: Attempt to dissolve a small, known amount of this compound directly into the buffer with stirring.
-
Combine with Co-solvent: If direct dissolution is insufficient, use the co-solvent protocol from Guide 1, using your chosen pH-controlled buffer as the aqueous phase.
-
Monitor pH: For long-term experiments, consider re-checking the pH of your reaction mixture, as degradation, however slow, can alter it over time.
Troubleshooting:
-
Problem: The pH of my stock solution is drifting upwards over several hours or days.
-
Cause: This is likely due to the slow hydrolysis of urea into ammonia, a weak base.
-
Solution: Prepare your solutions fresh for each experiment. Do not store this compound in aqueous buffers for extended periods.
-
Guide 3: Surfactants & Solubilizers
Q: My reaction is highly sensitive to organic solvents. Are surfactants a viable alternative?
The Principle: Yes. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble compounds like this compound, allowing them to be dispersed in the aqueous solution.[11][12][13]
Recommended Surfactants:
| Surfactant | Type | Key Properties & Considerations |
|---|---|---|
| Tween® 20/80 | Non-ionic | Commonly used in biological assays, generally low toxicity. Tween® 80 is a better solubilizer for more hydrophobic compounds. |
| Triton™ X-100 | Non-ionic | A very effective solubilizer, but can be more disruptive to cell membranes. |
| Pluronic® F-68 | Non-ionic | A block copolymer known for its very low toxicity and use in cell culture applications. |
Step-by-Step Protocol:
-
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (typically 0.1% to 1% w/v).
-
Add this compound: Add the solid this compound directly to the surfactant solution.
-
Facilitate Dissolution: Use vortexing, sonication, or gentle heating to aid in the encapsulation and dissolution process. This may take longer than with co-solvents.
-
Observation: The final solution should be clear or, in some cases, a stable, slightly hazy microemulsion.[5]
Troubleshooting:
-
Problem: My solution is cloudy or milky.
-
Cause: This could indicate that the compound is not fully solubilized within the micelles and has formed a colloidal suspension, or the surfactant concentration is too high.
-
Solution: Try increasing the ratio of surfactant to your compound. If the problem persists, gentle heating or sonication may help. Alternatively, consider a different surfactant.
-
References
- 1. CAS 5221-62-5: 1-(prop-2-ynyl)urea | CymitQuimica [cymitquimica.com]
- 2. N-PROP-2-YNYLUREA | BoroPharm Inc. [boropharm.com]
- 3. (Prop-2-yn-1-yl)urea | C4H6N2O | CID 2777182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. wjbphs.com [wjbphs.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Urea pH in Water: What You Need to Know [jinjiangmelamine.com]
- 8. Agronomy eUpdate March 10th, 2022 : Issue 896 [eupdate.agronomy.ksu.edu]
- 9. Solubility Of Urea Overview [jinjiangmelamine.com]
- 10. researchgate.net [researchgate.net]
- 11. joanmorais.com [joanmorais.com]
- 12. sensient-beauty.com [sensient-beauty.com]
- 13. RU2322158C2 - Using surfactants for solubilization of water-insoluble solid substances in beverages - Google Patents [patents.google.com]
Technical Support Center: Prop-2-ynylurea in Bioconjugation
Welcome to the technical support center for Prop-2-ynylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you anticipate and overcome common challenges, ensuring the success and reproducibility of your experiments.
Introduction to this compound
This compound is a versatile chemical tool, prized for its terminal alkyne group which serves as a handle for bioconjugation reactions. Its most common application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction's high efficiency, specificity, and compatibility with aqueous environments make it ideal for labeling and modifying complex biomolecules.[3] However, like any chemical transformation, success depends on understanding and controlling potential side reactions. This guide provides the expertise to navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound is showing low or no yield. What are the most common causes?
Low yields are typically traced back to three main areas: the catalyst system, the reaction conditions, or the substrates themselves.
-
Inactive Copper(I) Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[4] This is the most frequent cause of reaction failure.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of alkyne, azide, copper, and reducing agent can lead to incomplete reactions. Often, a slight excess of the less valuable component (azide or alkyne) is used to drive the reaction to completion.[5]
-
Presence of Inhibitors: Certain functional groups, particularly thiols (e.g., from cysteine residues or dithiothreitol (DTT) buffer), can coordinate strongly with the copper catalyst, sequestering it and inhibiting the reaction.[6]
-
Poor Substrate Solubility: If your this compound-modified molecule or your azide partner has poor solubility in the chosen solvent system, the reaction will be slow and inefficient.[7]
Q2: I'm observing multiple products in my LC-MS analysis. What are the likely side products and how can I minimize them?
The most common side product is the homodimer of this compound, resulting from a Glaser coupling reaction.
-
Alkyne Homocoupling (Glaser Coupling): This is an oxidative coupling of two terminal alkyne molecules, catalyzed by copper ions, especially in the presence of oxygen.[1][8] It becomes significant when the concentration of the active Cu(I) catalyst is low, or the reducing agent is depleted. To minimize this, ensure your reaction is thoroughly degassed and a sufficient excess of a reducing agent like sodium ascorbate is present.[7]
-
Substrate Degradation: Under CuAAC conditions, reactive oxygen species (ROS) can be generated, potentially leading to the oxidation of sensitive amino acid residues (e.g., histidine, methionine) on your biomolecule.[9][10] The use of a copper-chelating ligand is crucial to protect the substrate.[6]
Q3: Is the urea functional group of this compound stable under typical CuAAC conditions?
Yes, the urea functional group is generally very stable under the mild conditions used for most CuAAC reactions (pH 4-11, room temperature, aqueous solutions).[1][11] While urea hydrolysis can occur, it typically requires harsh conditions such as high temperatures or extreme pH, which are not characteristic of standard bioconjugation protocols.[11][12] Therefore, side reactions directly involving the urea moiety are not a common concern.
Q4: Can I use any buffer for my CuAAC reaction?
No. Buffer choice is critical. Avoid buffers with components that can coordinate with copper, such as Tris (tris(hydroxymethyl)aminomethane) and phosphate, as they can inhibit catalysis.[4] Good choices include HEPES, PBS (if phosphate concentration is not excessively high and does not precipitate copper), or simple buffered saline solutions.
Q5: Is there a metal-free alternative to avoid copper-related side reactions?
Yes. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative that does not require a copper catalyst.[13] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne like this compound. SPAAC is completely bioorthogonal and avoids all copper-related toxicity and side effects, making it ideal for experiments in living cells.[13] However, it requires the synthesis of a cyclooctyne-modified substrate instead of using this compound.
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific problems you may encounter.
Troubleshooting Workflow: Low or No Product Yield
This decision tree will guide you through the most common causes of reaction failure.
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Guide: Minimizing Alkyne Homodimerization
The formation of a diyne via Glaser coupling is a common side reaction that consumes your valuable this compound substrate.
Caption: The competition between the desired CuAAC reaction and the Glaser coupling side reaction.
Preventative Measures:
-
Thoroughly Degas All Solutions: Before adding the copper catalyst, bubble argon or nitrogen gas through your buffer and stock solutions for 15-30 minutes to remove dissolved oxygen.[7]
-
Use a Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate for each experiment. An excess of 5-10 equivalents relative to copper is recommended to maintain a reducing environment.[8][14]
-
Optimize Copper Concentration: Use the lowest effective concentration of copper catalyst, typically in the range of 50-250 µM for bioconjugation.[15] Higher concentrations can favor homocoupling.
-
Order of Reagent Addition: A common best practice is to pre-mix the copper sulfate and ligand, add this mixture to the alkyne and azide partners, and then initiate the reaction by adding the sodium ascorbate.[9]
Part 3: Protocols and Data
Optimized Reaction Conditions for CuAAC
While every reaction requires specific optimization, the following table provides a validated starting point for a typical bioconjugation experiment using this compound.
| Parameter | Recommended Range | Rationale & Causality |
| [Alkyne-Substrate] | 10 µM - 1 mM | Concentration should be as high as solubility and material availability allow to ensure favorable kinetics. |
| [Azide Partner] | 1.1 - 5 equivalents (vs. Alkyne) | A slight excess can drive the reaction to completion, especially if the azide is a small, inexpensive molecule.[14] |
| Copper(II) Source | 50 µM - 250 µM | Sufficient to catalyze the reaction without causing excessive side reactions or protein precipitation.[15] |
| Reducing Agent | 5 - 10 equivalents (vs. Copper) | Crucial to maintain the active Cu(I) state and prevent oxidative side reactions.[8] |
| Ligand (e.g., THPTA) | 5 equivalents (vs. Copper) | Accelerates the reaction and protects the biomolecule from copper-induced damage and ROS.[6][15] |
| Solvent System | Aqueous Buffer (e.g., HEPES) | Must be non-coordinating. Co-solvents like DMSO or DMF (up to 10%) can be added to improve solubility.[15] |
| Temperature | Room Temperature (20-25°C) | The reaction is highly efficient at room temperature. Gentle heating (to 37°C) may be used for difficult substrates.[14] |
| Reaction Time | 1 - 4 hours | Monitor by LC-MS or other methods. Most reactions reach completion within this timeframe.[14] |
General Experimental Protocol for Bioconjugation
This protocol describes the conjugation of an azide-containing molecule to a this compound-modified protein.
1. Preparation of Stock Solutions:
-
This compound-Protein: Prepare a solution of your modified protein in a degassed, non-coordinating buffer (e.g., 100 mM HEPES, pH 7.5).
-
Azide Partner: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.[6]
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[6]
-
Sodium Ascorbate: Prepare fresh. Make a 100 mM stock solution in deionized water immediately before use.[6]
2. Reaction Assembly:
-
In a microcentrifuge tube, add the this compound-Protein solution.
-
Add the desired amount of the Azide Partner from its stock solution.
-
In a separate tube, pre-mix the Copper(II) Sulfate and THPTA ligand solutions in a 1:5 molar ratio. Add this complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Incubation:
-
Gently mix the reaction by inverting the tube. If necessary, protect from light.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
4. Workup and Purification:
-
Once the reaction is complete (as determined by an appropriate analytical method like LC-MS), the product must be purified.
-
For biomolecules, purification is typically achieved by size exclusion chromatography, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.[14] Adding a chelating agent like EDTA can help sequester residual copper before purification.[16]
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Ureas - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.viu.ca [web.viu.ca]
- 13. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Prop-2-ynylurea Labeled Proteins
Welcome to the technical support center for the purification of prop-2-ynylurea labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the nuances of this powerful chemical proteomics technique, ensuring robust and reproducible results.
Introduction: The Power and Pitfalls of this compound Labeling
This compound serves as a potent activity-based probe for certain enzyme classes, such as serine hydrolases, by forming a stable covalent bond with the active site residue. The terminal alkyne group provides a bioorthogonal handle for the subsequent attachment of a reporter tag, typically biotin-azide, via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[1]. This two-step approach allows for the selective enrichment and identification of labeled proteins from complex biological mixtures.
While powerful, this workflow has several critical steps, each with the potential for optimization and troubleshooting. This guide is structured to address challenges at each stage, from initial labeling to final protein elution and preparation for mass spectrometry.
Experimental Workflow Overview
The overall process can be visualized as a three-stage pipeline. Success in the final purification is contingent on the efficiency and specificity of the preceding steps.
References
Technical Support Center: Purification Strategies for Removing Unreacted Prop-2-ynylurea
Welcome to the technical support center. As Senior Application Scientists, we understand that efficient purification is critical to the success of your research and development efforts. A common challenge encountered in synthesis is the removal of polar starting materials from a reaction mixture. This guide provides in-depth troubleshooting and practical protocols specifically for removing unreacted Prop-2-ynylurea, a versatile but often persistent reagent.
Section 1: Understanding the Challenge - Key Properties of this compound
Q: What are the key chemical properties of this compound that influence its removal?
A: Understanding the physicochemical characteristics of this compound is the first step in designing an effective purification strategy. Its structure contains two key functional groups: a polar urea and a terminal alkyne. This combination dictates its behavior in various separation techniques. The urea group can participate in extensive hydrogen bonding, while the alkyne group contributes to its reactivity and slight acidity.[1]
Key properties are summarized in the table below:
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₄H₆N₂O[2] | A small, relatively simple molecule. |
| Molecular Weight | 98.10 g/mol [2] | Its low molecular weight means it can sometimes co-distill with solvents under high vacuum if not removed prior. |
| Appearance | White to light orange crystalline powder[3] | Being a solid allows for purification by recrystallization, provided the desired product has different solubility. |
| Melting Point | 130 °C[3] | A relatively sharp melting point suggests a stable crystalline form. |
| Polarity | High | The urea group is highly polar with two hydrogen bond donors and one acceptor. This makes it highly soluble in polar solvents (water, methanol) and less soluble in non-polar solvents.[4] |
| Predicted XLogP3 | -0.9[2][4] | This negative value strongly indicates that the compound is hydrophilic (water-loving), predicting a preference for aqueous phases during extraction. |
| Acidity | The terminal alkyne proton is weakly acidic (pKa ≈ 25)[5] | While acidic, it requires a very strong base for deprotonation, so pH manipulation in standard extractions (using NaHCO₃ or NaOH) will not significantly alter its charge state.[5][6] |
| Safety | Skin, eye, and respiratory irritant[2][4] | Appropriate personal protective equipment (PPE) is mandatory. Always consult the Safety Data Sheet (SDS) before handling. |
Section 2: Initial Assessment & Troubleshooting Workflow
Q: I've finished my reaction. How do I decide which purification method to try first?
A: The optimal purification strategy depends on the properties of your desired product relative to this compound. A preliminary analysis of the crude reaction mixture by Thin-Layer Chromatography (TLC) is essential. This allows you to visualize the separation and select the most promising path forward.
The following workflow provides a logical decision-making process:
Caption: Initial troubleshooting workflow for purification method selection.
Section 3: Detailed Purification Protocols & FAQs
This section provides step-by-step guides for the most common and effective techniques.
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a fundamental technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and water.[7][8]
-
FAQ 1: When is LLE the best choice for removing this compound?
-
A: LLE is the ideal first choice when your desired product is significantly less polar than this compound and is highly soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). The high polarity of the urea will cause it to be "washed out" into the aqueous phase.[8]
-
-
FAQ 2: What is a standard LLE protocol for this separation?
-
A: The following is a robust, general-purpose protocol.
Caption: Standard Liquid-Liquid Extraction (LLE) workflow.
-
-
FAQ 3: My product seems to be staying in the aqueous layer with the urea. What can I do?
-
A: This indicates your product is also quite polar. You can try "salting out" by washing with a saturated sodium chloride solution (brine) instead of pure water. The increased ionic strength of the aqueous phase can decrease the solubility of organic compounds, potentially pushing your product into the organic layer.[9] If this fails, LLE is not suitable, and you should proceed to chromatography.
-
Method 2: Silica Gel Chromatography
Chromatography provides superior separation for compounds with similar polarities.[10] For this compound, its high polarity means it will adhere strongly to the polar silica gel stationary phase.
-
FAQ 1: How do I set up a column to effectively separate my product from this compound?
-
A: The key is to find a mobile phase (eluent) that moves your product up the TLC plate (Rf value of 0.2-0.4) while leaving the this compound spot at the baseline (Rf ≈ 0).
-
TLC Analysis: Test various solvent systems. Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate.
-
Eluent Selection: A common starting point for separating moderately polar products from highly polar impurities is a gradient from 20% to 50% ethyl acetate in hexanes.
-
Column Packing: Pack a column with silica gel in your initial, less polar eluent.
-
Loading: Dissolve your crude sample in a minimal amount of solvent and load it onto the column.
-
Elution: Begin running the column with the less polar eluent to elute your less polar product first. The highly polar this compound will remain at the top of the column. You can then flush the column with a very polar solvent (like 10% methanol in dichloromethane) to remove the urea if desired.
-
-
-
FAQ 2: this compound is streaking on my TLC/column. How can I fix this?
-
A: Streaking of polar, hydrogen-bonding compounds like ureas on silica is common. This is often due to strong, non-ideal interactions with the acidic silanol groups on the silica surface. Adding a small amount (0.5-1%) of a polar, competitive additive to your eluent can resolve this. For neutral compounds, methanol is a good choice. If your product is base-sensitive, a neutral additive is best.
-
Method 3: Recrystallization
If your desired product is a solid, recrystallization can be an exceptionally effective and scalable purification method.[11] It relies on the solubility differences between your product and impurities in a specific solvent at varying temperatures.
-
FAQ 1: Can I use recrystallization to remove this compound?
-
A: Yes, this method is highly effective if you can find a solvent in which your product is soluble when hot but insoluble when cold, while this compound remains soluble (or vice-versa). Given its polarity, this compound is quite soluble in alcohols like ethanol and methanol even at room temperature, but less soluble in solvents like ethyl acetate or toluene.
-
-
FAQ 2: How do I find a suitable solvent system for recrystallization?
-
A: Follow this experimental protocol for solvent screening:
-
Place a small amount of your crude material (20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, acetone) dropwise at room temperature. A good candidate solvent will not dissolve the sample at room temperature.
-
Heat the tubes that did not dissolve the sample. A good solvent will dissolve the sample completely at or near its boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that produces a high yield of clean-looking crystals is your ideal recrystallization solvent. The impurities, including this compound, should ideally remain in the mother liquor. This technique can yield materials with very high purity.[12]
-
-
Section 4: Safety Considerations
Q: What are the safety hazards associated with this compound?
A: According to its GHS classification, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.
-
PPE: Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
-
SDS: Always read the full Safety Data Sheet (SDS) before beginning any experiment.
References
- 1. fiveable.me [fiveable.me]
- 2. (Prop-2-yn-1-yl)urea | C4H6N2O | CID 2777182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-PROP-2-YNYLUREA CAS#: 5221-62-5 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Chromatography Techniques & Key Components [excedr.com]
- 11. m.youtube.com [m.youtube.com]
- 12. caod.oriprobe.com [caod.oriprobe.com]
Prop-2-ynylurea in Cell Culture: A Technical Guide to Navigating Stability Challenges
Welcome to the technical support center for researchers utilizing Prop-2-ynylurea in their cell culture experiments. This guide is designed to provide you with in-depth, field-proven insights into the stability of this compound, a valuable reagent for metabolic labeling and subsequent bioorthogonal conjugation via click chemistry.[1][2] As drug development professionals and scientists, ensuring the integrity of your reagents is paramount for reproducible and reliable results. This document will serve as a comprehensive resource to understand, troubleshoot, and mitigate potential stability issues you may encounter.
The core structure of this compound, featuring both a terminal alkyne and a urea functional group, presents unique stability considerations within the complex environment of cell culture media.[1][3] This guide will dissect these challenges and provide you with the expertise to navigate them effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the stability of this compound.
Q1: What is this compound and what is its primary application in cell culture?
A1: this compound is a chemical probe used in metabolic labeling studies. The terminal alkyne group (propargyl group) serves as a handle for "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] In cell culture, it can be incorporated into biomolecules by cellular machinery, allowing for their subsequent visualization, purification, or identification.
Q2: I'm observing inconsistent labeling with this compound. Could this be a stability issue?
A2: Yes, inconsistent labeling is a primary indicator of potential instability. The degradation of this compound in your cell culture media prior to or during your experiment will lead to a lower effective concentration of the probe, resulting in variable and suboptimal labeling.
Q3: How stable is the urea functional group in aqueous solutions like cell culture media?
A3: The urea functional group can be susceptible to hydrolysis, decomposing into ammonia and isocyanic acid, which can further hydrolyze to ammonia and carbon dioxide.[4][5][6] This degradation is influenced by pH and temperature. Generally, urea is more stable in a pH range of 4-8.[4][5] Standard cell culture media is typically buffered around pH 7.2-7.4, which is within the more stable range for urea, but degradation can still occur over time, especially at 37°C.[7]
Q4: What about the stability of the terminal alkyne group?
A4: Terminal alkynes are generally more reactive than internal alkynes.[8][9] While the carbon-carbon triple bond itself is relatively stable, the terminal alkyne proton is weakly acidic and can be abstracted by strong bases.[10] Additionally, terminal alkynes can undergo side reactions, such as dimerization, especially in the presence of certain metal ions like copper, which is a catalyst in CuAAC reactions.[11]
Q5: Should I be concerned about the interaction of this compound with components of my cell culture medium?
A5: Cell culture media are complex mixtures of amino acids, vitamins, salts, and sometimes serum proteins.[12][13] While specific interactions with this compound are not extensively documented, components like cysteine could potentially interact with the alkyne group.[12] Furthermore, the overall buffering capacity and pH of the medium will directly impact the stability of the urea moiety.[4][5]
Troubleshooting Guide: A Deeper Dive into Experimental Challenges
This section provides a more detailed, question-and-answer-based approach to troubleshooting common experimental issues that may arise from this compound instability.
Issue 1: Low or No Labeling Signal
Q: I've treated my cells with this compound, but I'm seeing a very weak or no signal after the click reaction. What could be the problem?
A: This is a frequent and frustrating issue. Let's break down the potential causes related to the stability of your probe.
Causality Explained: A weak or absent signal is often a direct consequence of a reduced concentration of active this compound available to the cells. This can happen if the molecule degrades in your stock solution or in the cell culture medium during the incubation period.
Troubleshooting Steps & Solutions:
-
Assess Your Stock Solution:
-
Question: When and how did you prepare your stock solution?
-
Insight: this compound should be dissolved in a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution. Storing stock solutions for extended periods, even at low temperatures, can lead to degradation.
-
Actionable Advice: Prepare fresh stock solutions of this compound in anhydrous DMSO before each experiment. If you must store it, aliquot into small, single-use volumes and store at -80°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Evaluate the Working Solution in Media:
-
Question: How long was the this compound incubated with your cells in the culture medium?
-
Insight: The longer the incubation time in the aqueous, 37°C environment of the cell culture incubator, the greater the potential for hydrolysis of the urea group.[4][5]
-
Actionable Advice:
-
Minimize Pre-incubation: Add the this compound to the cell culture medium immediately before adding it to your cells. Avoid preparing large batches of media containing the probe and storing them.
-
Optimize Incubation Time: If your protocol allows, try to use the shortest effective incubation time for labeling. You may need to perform a time-course experiment to determine the optimal window.
-
Consider Media Exchange: For very long incubation periods (e.g., > 24 hours), consider replacing the medium with fresh medium containing this compound at intermediate time points.
-
-
Issue 2: High Variability Between Replicates and Experiments
Q: My labeling efficiency with this compound is highly variable from one experiment to the next, and even between replicates in the same experiment. Why is this happening?
A: High variability is a classic sign of an unstable reagent or an inconsistent experimental workflow.
Causality Explained: Inconsistent degradation rates of this compound can lead to significant variability. This can be influenced by minor differences in media preparation, incubation times, or the age of your stock solutions.
Troubleshooting Steps & Solutions:
-
Standardize Your Workflow:
-
Question: Is every step of your media preparation and probe addition protocol identical for all replicates and experiments?
-
Insight: Small variations, such as the time the media containing the probe sits at room temperature before being added to cells, can contribute to differential degradation.
-
Actionable Advice: Create a detailed, step-by-step protocol for the preparation and addition of this compound and adhere to it strictly for all experiments.
-
-
Perform a Stability Test:
-
Question: Have you confirmed the stability of this compound in your specific cell culture medium?
-
Insight: Different media formulations can have varying pH and compositions that may affect stability.[12]
-
Actionable Advice: Conduct a simple stability test. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you determine the rate of degradation under your specific experimental conditions.
-
Key Factors Influencing this compound Stability
To proactively manage the stability of this compound, consider the following critical factors:
-
pH: The stability of the urea group is pH-dependent, with greater stability observed in the pH range of 4-8.[4][5] Cell culture media is typically buffered around pH 7.2-7.4, but cellular metabolism can cause localized pH changes.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[4][5] While cell culture experiments are conducted at 37°C, be mindful of the temperature during stock solution preparation and storage.
-
Media Components: The complex mixture of components in cell culture media can potentially interact with this compound.[12][13] While specific interactions are not well-documented, it is a factor to consider, especially when troubleshooting.
-
Presence of Enzymes: If you are using a medium supplemented with serum, be aware that it contains various enzymes that could potentially metabolize or degrade this compound.
Data Presentation: Predicted Stability of this compound in Aqueous Solutions
The following table provides a qualitative prediction of this compound stability under various conditions, based on the known stability of the urea functional group.
| Condition | Temperature | pH | Predicted Stability | Rationale |
| Stock Solution in Anhydrous DMSO | -80°C | N/A | High | Low temperature and absence of water minimize degradation. |
| Stock Solution in Anhydrous DMSO | 4°C | N/A | Moderate | Gradual degradation may occur over time. Recommended for short-term storage only. |
| Working Solution in Cell Culture Media | 37°C | 7.2 - 7.4 | Moderate to Low | Physiological temperature and aqueous environment can lead to hydrolysis of the urea group over time.[4][5] |
| Working Solution in Cell Culture Media | Room Temp | 7.2 - 7.4 | Moderate | Degradation is slower than at 37°C, but still a concern. |
| Working Solution in Acidic Buffer | 37°C | < 4 | Low | Urea is less stable at acidic pH.[4][5] |
| Working Solution in Alkaline Buffer | 37°C | > 8 | Low | Urea is less stable at alkaline pH.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to come to room temperature before opening.
-
Weigh out the desired amount of this compound in a sterile environment.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 100 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Objective: To determine the degradation rate of this compound in your specific cell culture medium over time.
-
Materials:
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements.
-
This compound stock solution (100 mM in anhydrous DMSO).
-
Sterile tubes.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium to your final experimental concentration (e.g., 100 µM).
-
Immediately take a sample for analysis (Time 0).
-
Incubate the remaining solution at 37°C in a CO₂ incubator.
-
Take samples at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze the samples by HPLC or LC-MS to quantify the remaining amount of intact this compound.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Visualizing Potential Degradation and Troubleshooting
To further aid in your understanding, the following diagrams illustrate the potential degradation pathway of this compound and a logical workflow for troubleshooting stability issues.
Caption: Potential hydrolytic degradation of this compound.
Caption: A logical workflow for troubleshooting stability issues.
By understanding the inherent chemical properties of this compound and implementing the rigorous experimental practices outlined in this guide, you can enhance the reliability and reproducibility of your metabolic labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of urea in solution and pharmaceutical preparations. | Semantic Scholar [semanticscholar.org]
- 6. Urea - Wikipedia [en.wikipedia.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. quora.com [quora.com]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Prop-2-ynylurea Reactions
Welcome to the technical support center for prop-2-ynylurea reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of metal-catalyzed cyclization of this compound and its derivatives. Here, we move beyond simple protocols to provide in-depth, field-tested insights into catalyst selection, reaction troubleshooting, and mechanistic rationale to empower you to achieve efficient, selective, and reproducible outcomes in your experiments.
I. Core Concepts: The Dichotomy of this compound Cyclization
Prop-2-ynylureas are versatile building blocks capable of undergoing intramolecular cyclization to form various five-membered heterocycles. The reaction outcome is critically dependent on catalyst selection, as the urea moiety possesses two distinct nucleophilic sites: the nitrogen and the oxygen atoms. This duality presents both a synthetic opportunity and a formidable challenge. The primary goal is to selectively guide the reaction toward either N-cyclization or O-cyclization.
-
N-Cyclization (5-exo-dig): Nucleophilic attack by the urea nitrogen onto the catalyst-activated alkyne typically yields 2-imidazolidinones (dihydroimidazolones).
-
O-Cyclization (5-exo-dig): Nucleophilic attack by the urea oxygen, followed by tautomerization, yields valuable 2-aminooxazoline derivatives.
The choice between a gold or silver catalyst is often the primary determinant of which pathway is favored.[1][2]
Caption: Catalyst-dependent cyclization pathways of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cyclization of prop-2-ynylureas in a practical question-and-answer format.
Q1: My reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Low reactivity is a frequent challenge. Consider these primary causes:
-
Inactive Catalyst: The most common issue is the catalyst's activity.
-
Gold(I) Pre-catalysts: Many commercially available gold(I) complexes, such as Ph3PAuCl or IPrAuCl, are pre-catalysts. They require activation via halide abstraction to generate the catalytically active cationic gold(I) species. This is typically achieved by adding a silver salt co-catalyst like Silver Hexafluoroantimonate (AgSbF6) or Silver Triflate (AgOTf).[3] If you are not using a silver co-catalyst, the reaction will likely fail.
-
Catalyst Decomposition: Gold and silver catalysts can be sensitive to impurities. Ensure your solvent and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Urea Inhibition: The urea moiety itself can act as a ligand and coordinate to the metal center. While this is a necessary step for the intramolecular reaction, strong, non-productive binding can lead to catalyst inhibition. If you suspect this, consider using a more electron-deficient ligand on your gold catalyst or changing the solvent to one that disfavors strong coordination.[4]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While many reactions proceed at moderate temperatures (50-60 °C), some substrates may require more thermal energy to overcome the activation barrier. Incrementally increase the temperature (e.g., to 80 °C) and monitor for product formation and potential decomposition.
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically impact the reaction. Non-coordinating solvents like Dichloroethane (DCE) or Toluene are often good starting points for gold catalysis.[3] For silver catalysis, solvents like Acetonitrile or Dichloromethane (DCM) have proven effective.[2]
-
Q2: I am observing a mixture of products or an unexpected product. How can I control the regioselectivity (N- vs. O-cyclization)?
A2: This is the central challenge in this compound chemistry. Regioselectivity is almost entirely dictated by your choice of metal catalyst.
-
For O-Cyclization (to 2-Aminooxazolines): Use a Silver(I) catalyst . Silver salts like AgOTf, AgBF4, or AgSbF6 have been shown to unexpectedly and selectively promote the O-5-exo-dig cyclization pathway.[2][5] This is a reliable method for accessing 2-aminooxazoline derivatives.
-
For N-Cyclization (to 2-Imidazolidinones): Use a Gold catalyst . Gold(III) chloride (AuCl3) has been reported to favor N-cyclization.[1] Cationic Gold(I) complexes, generated from precursors like (IPr)AuCl/AgSbF6, also tend to favor cyclization through the more nucleophilic nitrogen atom.[6]
The underlying principle is the difference in the oxophilicity and alkynophilicity of the metals and the hardness/softness of the nucleophiles. Gold, being a "soft" Lewis acid, preferentially activates the "soft" alkyne for attack by the "softer" nitrogen atom. Silver's interaction may favor a transition state that enables attack by the "harder" oxygen atom.
Catalyst Performance Summary
| Catalyst System | Predominant Pathway | Typical Product Class | Reference(s) |
| AgOTf, AgBF4, AgSbF6 | O-5-exo-dig | 2-Aminooxazolines | [2] |
| AuCl3 | N-5-exo-dig | 2-Imidazolidinones | [1] |
| (Ligand)AuCl / Ag(I) Salt | N-cyclization favored | 2-Imidazolidinones |
Q3: My reaction produces the desired product, but with an exocyclic double bond that has the wrong stereochemistry (E/Z isomerism). How can I control this?
A3: The stereochemistry of the exocyclic double bond in products like 2-aminooxazolines is often established during the protonolysis of the carbon-metal bond of the vinyl-metal intermediate. Fortunately, silver-catalyzed O-cyclization has been reported to be highly stereoselective, exclusively forming the Z-isomer.[2] If you are observing a mixture of isomers, consider the following:
-
Isomerization: The product itself might be isomerizing under the reaction conditions. Try lowering the reaction temperature or reducing the reaction time.
-
Catalyst System: The ligand environment and counter-ion can influence the stereochemical outcome. If using a gold catalyst, switching from a bulky ligand (like IPr) to a less sterically demanding one (like PPh3) could alter the transition state geometry.
III. Experimental Protocols & Methodologies
Protocol 1: Silver-Catalyzed O-Cyclization for 2-Aminooxazoline Synthesis This protocol is adapted from a reported stereoselective synthesis.[2]
Caption: Workflow for the synthesis of 2-aminooxazolines.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add the this compound substrate (1.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Catalyst Addition: Add the silver(I) catalyst (e.g., Silver Triflate, AgOTf, 0.05 - 0.10 equiv) in one portion under a positive flow of inert gas.
-
Reaction: Seal the tube and place it in a pre-heated oil bath at 50-60 °C.
-
Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with additional DCM and filter it through a short pad of Celite® to remove the insoluble silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aminooxazoline product.
Protocol 2: Gold-Catalyzed N-Cyclization for 2-Imidazolidinone Synthesis This is a general protocol based on established methods for gold-catalyzed hydroamination.[1][6]
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried Schlenk tube under an inert atmosphere, add the gold(I) pre-catalyst (e.g., IPrAuCl, 0.05 equiv) and the silver co-catalyst (e.g., AgSbF6, 0.05 equiv) in anhydrous, non-coordinating solvent (e.g., Dichloroethane, DCE). Stir the mixture at room temperature for 10-15 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold species.
-
Substrate Addition: In a separate Schlenk tube, dissolve the this compound substrate (1.0 equiv) in anhydrous DCE.
-
Reaction Initiation: Transfer the substrate solution to the catalyst mixture via cannula.
-
Reaction: Heat the reaction mixture to 60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove AgCl and any decomposed catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the 2-imidazolidinone product.
IV. References
-
Verniest, G., & Padwa, A. (2008). Gold- and Silver-Mediated Cycloisomerizations of N-Propargylamides. Organic Letters. --INVALID-LINK--
-
One-pot silver-catalyzed synthesis of 2-aminooxazoline 2 a and 2 c from amine and isocyanate. - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Sartori, A., et al. (2021). Unexpected Stereoselective Access to 2-Aminooxazolines from Propargyl Ureas by Silver Salts under Mild Conditions. University of Parma. --INVALID-LINK--
-
Ye, L., et al. (2017). Gold(I)-Catalyzed Cycloisomerization of ortho-(Propargyloxy)arenemethylenecyclopropanes Controlled by Adjacent Substituents at Aromatic Rings. PubMed. --INVALID-LINK--
-
Ye, L., et al. (2015). Gold(I)-catalyzed intramolecular cycloisomerization of propargylic esters with furan rings. PubMed. --INVALID-LINK--
-
La-Venia, A., et al. (2012). Prospect of Gold-catalyzed Cyclization of Propargylureas on Solid Support. ResearchGate. --INVALID-LINK--
-
Merkul, E., & Müller, T. J. J. (2006). A new consecutive three-component oxazole synthesis by an amidation-coupling-cycloisomerization (ACCI) sequence. Semantic Scholar. --INVALID-LINK--
-
Trost, B. M., & Rhee, Y. H. (2003). Regioselectivity control in a ruthenium-catalyzed cycloisomerization of diyne-ols. PubMed. --INVALID-LINK--
-
pH-Inhibited Fenton etching of gold nanobipyramids: a multicolor approach for enhanced urea detection. - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Riveira, M. J., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Riveira, M. J., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. --INVALID-LINK--
-
Lee, C.-Y., et al. (2024). Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. MDPI. --INVALID-LINK--
-
Wang, Z., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. --INVALID-LINK--
-
Fujiwara, Y., et al. (2012). Silver-catalyzed Preparation of Oxazolidinones from Carbon Dioxide and Propargylic Amines. ResearchGate. --INVALID-LINK--
-
Arcadi, A., et al. (2011). Gold(I)‐Catalyzed Reactions of 1‐(ortho‐Alkynylaryl)ureas: Highly Selective Heterocyclization and Synthesis of Mixed N,O‐Acetals. ResearchGate. --INVALID-LINK--
-
Zhang, X., et al. (2024). π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study. National Institutes of Health. --INVALID-LINK--
-
Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Wang, Z., et al. (2023). Applications of transition state calculations in the key cyclization of small molecule natural product synthesis. E3S Web of Conferences. --INVALID-LINK--
-
de la Torre, M. G., et al. (2018). H‐Bonded Counterion‐Directed Catalysis: Enantioselective Gold(I)‐Catalyzed Addition to 2‐Alkynyl Enones as a Case Study. National Institutes of Health. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. air.unipr.it [air.unipr.it]
- 3. mdpi.com [mdpi.com]
- 4. H‐Bonded Counterion‐Directed Catalysis: Enantioselective Gold(I)‐Catalyzed Addition to 2‐Alkynyl Enones as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Impact of pH on Prop-2-ynylurea click chemistry efficiency
Welcome to the technical support center for Prop-2-ynylurea click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the impact of pH on the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound.
Introduction: The Critical Role of pH in CuAAC Reactions
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility.[1] While the reaction is remarkably robust and tolerates a wide pH range, typically from 4 to 12, optimizing the pH is crucial for maximizing yield, minimizing side reactions, and ensuring the integrity of sensitive biomolecules.[2] This is particularly relevant when working with this compound, as the stability of both the reaction components and the catalyst is intimately linked to the hydrogen ion concentration of the reaction medium.
This guide will delve into the nuances of how pH affects the various components of the CuAAC reaction, providing you with the knowledge to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended pH range for CuAAC reactions with this compound?
A1: The CuAAC reaction is functional over a broad pH range, typically between 4 and 12.[2] However, for most applications, especially in bioconjugation, a pH range of 7 to 9 is recommended.[3] A neutral to slightly basic environment (around pH 7.4) often provides a good balance between reaction speed and the stability of the reactants and biomolecules.[4]
Q2: Why is a neutral to slightly basic pH often optimal for bioconjugation?
A2: For bioconjugation reactions that involve the modification of proteins or other biomolecules, maintaining a physiological pH (around 7.4) is critical to preserve their structure and function. Furthermore, if the reaction involves the functionalization of primary amines, such as the lysine residues on a protein, a pH closer to 9 can increase the reaction efficiency by promoting the deprotonation of these amines, making them more nucleophilic.[3] However, one must be cautious as higher pH can also accelerate the hydrolysis of activated esters if they are used for linker attachment.[3]
Q3: Can I perform the reaction under acidic conditions?
A3: Yes, the CuAAC reaction can proceed at acidic pH values down to 4.[2] However, extremely low pH should be approached with caution. While the urea functional group in this compound is generally stable, prolonged exposure to strong acidic conditions could potentially lead to hydrolysis, although this typically requires harsh conditions. More importantly, the efficiency of the copper catalyst can be affected at very low pH.
Q4: What are the risks of performing the reaction at a very high pH (e.g., >10)?
A4: While the CuAAC reaction can tolerate basic conditions up to pH 12, very high pH levels can introduce several complications.[2] Firstly, the stability of this compound may be compromised due to base-catalyzed hydrolysis, although this is generally a slow process.[5] Secondly, high concentrations of hydroxide ions can lead to the precipitation of copper hydroxides, which would remove the active catalyst from the solution. Finally, sensitive biomolecules may be denatured or degraded under strongly alkaline conditions.
Q5: How do different buffer systems affect the reaction?
A5: The choice of buffer is critical.
-
Recommended Buffers: Phosphate buffers (like PBS), HEPES, and carbonate buffers are generally compatible with CuAAC reactions within the pH range of 6.5-8.0.[4]
-
Buffers to Avoid: Tris buffers should be avoided as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper, slowing down the reaction.[6][7] Buffers with high concentrations of chloride ions (>0.2 M) can also be problematic as chloride can compete for copper coordination.[7]
Troubleshooting Guide: pH-Related Issues
This section addresses common problems encountered during this compound click chemistry and their likely pH-related causes.
| Problem | Potential pH-Related Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal pH: The reaction pH is outside the optimal range, leading to a slow reaction rate. | Verify the pH of your reaction mixture. Adjust the pH to be within the 7.0-8.0 range for bioconjugation, or optimize within the 4-12 range for small molecule synthesis.[2][3] |
| Catalyst Precipitation: At high pH, copper(I) can precipitate as copper hydroxide, removing the active catalyst. | Lower the pH of the reaction mixture. Ensure the use of a suitable copper-stabilizing ligand, such as THPTA, which can help keep the copper in solution. | |
| Inhibitory Buffer: Use of a buffer like Tris that chelates copper and inhibits the reaction.[6][7] | Replace the Tris buffer with a non-coordinating buffer such as PBS or HEPES.[4] | |
| Degradation of Starting Material | Hydrolysis of this compound: At extreme pH values (highly acidic or basic), the urea moiety may undergo slow hydrolysis. | Perform the reaction in a more neutral pH range (6-8). Minimize reaction time if extreme pH is unavoidable. |
| Oxidative Damage to Biomolecules: At neutral pH, the combination of Cu(II), a reducing agent like sodium ascorbate, and oxygen can generate reactive oxygen species (ROS) that damage biomolecules. | Use a copper-chelating ligand like THPTA, which not only accelerates the reaction but also protects biomolecules from oxidative damage.[7] Consider degassing the reaction mixture to minimize oxygen exposure.[7] | |
| Inconsistent Reaction Rates | Poor pH Buffering: The reaction itself may produce or consume protons, leading to a drift in pH if the buffering capacity is insufficient. | Use a buffer with adequate concentration (typically 50-100 mM) to maintain a stable pH throughout the reaction. |
Visualizing the Impact of pH on the Catalytic Cycle
The efficiency of the CuAAC catalytic cycle is pH-dependent, primarily due to its effect on the protonation state of the alkyne and the stability of the copper acetylide intermediate.
Caption: Impact of pH on Copper-Acetylide Intermediate Formation.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a starting point for a standard CuAAC reaction. Optimization may be required for specific substrates.
1. Stock Solutions:
-
This compound: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Azide component: 10 mM in a suitable solvent.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Buffer: 1 M stock of a suitable buffer (e.g., PBS or HEPES, pH 7.4).
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide and this compound solutions.
-
Add the buffer to achieve the desired final concentration (e.g., 100 mM).
-
Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 copper to ligand ratio is often recommended.[6]
-
Add the copper/ligand premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the tube gently and allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).
Protocol 2: pH Optimization Workflow
To determine the optimal pH for your specific reaction, a systematic screen is recommended.
Caption: Workflow for systematic pH optimization in CuAAC reactions.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic dirhodium carboxylate-catalyzed synthesis of dihydropyrimidones from propargyl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tu-dresden.de [tu-dresden.de]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Prop-2-ynylurea Labeled Peptides
Introduction: The Pursuit of Covalent Probes in Proteomics
In the landscape of chemical proteomics, the ability to covalently label peptides and proteins provides an invaluable tool for understanding protein function, identifying drug targets, and elucidating complex biological pathways. Covalent probes offer a means to capture dynamic interactions and low-abundance species that might be missed by transient, non-covalent methods. The choice of a labeling reagent is therefore a critical experimental decision, dictating the specificity of labeling, the stability of the resulting conjugate, and the ease of downstream analysis by mass spectrometry (MS).
This guide provides an in-depth analysis of Prop-2-ynylurea as a peptide labeling moiety, a versatile tool that leverages the robust chemistry of ureas and the power of bioorthogonal "click" chemistry. The this compound label is introduced via the reaction of Prop-2-ynyl isocyanate with primary amines on a peptide, creating a stable urea linkage. The terminal alkyne group then serves as a handle for downstream applications, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.
Here, we will explore the underlying chemistry of this labeling strategy, provide a detailed experimental protocol, and conduct a rigorous comparison with established labeling methods such as N-Hydroxysuccinimide (NHS) esters and Maleimides. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of covalent labeling strategies for mass spectrometry-based proteomics.
The Chemistry of this compound Labeling: A Tale of Two Reactivities
The formation of a this compound labeled peptide is a two-step conceptual process, though the labeling itself is a single chemical reaction. The key reagent is Prop-2-ynyl isocyanate , a molecule featuring a highly reactive isocyanate group (-N=C=O) and a bioorthogonal alkyne handle.
Isocyanates are electrophilic compounds that readily react with nucleophiles. In the context of peptides, the primary nucleophiles are the N-terminal α-amine and the ε-amine of lysine side chains.[1][2] The reaction proceeds via nucleophilic addition of the amine to the central carbon of the isocyanate, forming a stable urea bond .[2]
While isocyanates can also react with other nucleophilic side chains such as those of serine, threonine, and tyrosine, the reactivity with primary amines is generally more favorable under physiological pH conditions.[1] This provides a degree of selectivity for the most solvent-accessible and nucleophilic sites on a peptide's surface.
The resulting this compound modification imparts a mass shift of 82.042 Da (C4H4N2O) to the peptide. The terminal alkyne is then available for a highly specific and efficient CuAAC reaction with an azide-containing reporter tag, such as biotin-azide for affinity purification or a fluorescent-azide for imaging applications.
Experimental Workflow & Visualization
The overall workflow for this compound labeling and subsequent mass spectrometry analysis is a multi-step process requiring careful attention to detail. The following diagram illustrates the key stages of the experiment.
Caption: Workflow for this compound labeling and MS analysis.
Detailed Experimental Protocol: this compound Labeling of Peptides
This protocol provides a starting point for the labeling of a complex peptide mixture derived from a proteolytic digest. Optimization may be required depending on the specific sample and experimental goals.
Materials:
-
Lyophilized peptide mixture
-
Prop-2-ynyl isocyanate solution (e.g., 100 mM in anhydrous DMSO, prepare fresh)
-
Labeling Buffer: 100 mM sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., C18 Solid Phase Extraction cartridge)
-
Standard solvents for mass spectrometry (Acetonitrile, Water, Formic Acid)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide mixture in Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
While vortexing the peptide solution, add the Prop-2-ynyl isocyanate stock solution to achieve a final molar excess of approximately 10-20 fold over the estimated total amine concentration. Note: The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted isocyanate. Incubate for 15 minutes at room temperature.
-
Sample Cleanup:
-
Acidify the reaction mixture with formic acid to a final concentration of 0.1%.
-
Desalt the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the labeled peptides and dry them completely using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried, labeled peptides in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample using a standard bottom-up proteomics LC-MS/MS method. Ensure that the data acquisition method includes fragmentation of a wide range of precursor ions (e.g., using data-dependent acquisition).
-
Mass Spectrometry Data Analysis: A Self-Validating System
The successful identification of this compound labeled peptides relies on a correctly configured database search. The key is to treat the modification as an "unexpected" or variable modification.
Database Search Parameters:
-
Enzyme: Specify the protease used for digestion (e.g., Trypsin).
-
Fixed Modifications: Include standard modifications such as carbamidomethylation of cysteine (if applicable).
-
Variable Modifications:
-
This compound: Add a variable modification of +82.042 Da on Lysine (K) and the peptide N-terminus.
-
Include other common biological and artifactual modifications (e.g., oxidation of Methionine).
-
-
Search Type: An "open" or "error-tolerant" search can also be employed to discover not only the expected modification but also potential side-reaction products.[3][4][5]
Validation through Fragmentation:
A key advantage of the this compound label is its characteristic fragmentation pattern, which provides an internal validation for the identification of labeled peptides. During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), urea-linked molecules are known to undergo a characteristic cleavage of the C-N bond, resulting in the elimination of an isocyanate moiety.[6]
For this compound labeled peptides, this manifests as a neutral loss of 81.026 Da , corresponding to the mass of Prop-2-ynyl isocyanate (C4H3NO). The presence of this neutral loss from the precursor ion in the MS/MS spectrum serves as a strong indicator of a correctly identified labeled peptide.
Caption: Diagnostic fragmentation of a this compound labeled peptide.
Comparison with Alternative Labeling Reagents
The selection of a labeling reagent is a critical decision in any chemical proteomics experiment. Here, we compare the performance of Prop-2-ynyl isocyanate (leading to the this compound label) with two of the most common amine- and thiol-reactive reagents: NHS esters and Maleimides.
| Feature | Prop-2-ynyl Isocyanate (Urea) | NHS Ester (Amide) | Maleimide (Thioether) |
| Target Residues | Primary amines (N-terminus, Lys)[1] | Primary amines (N-terminus, Lys)[7] | Thiols (Cys) |
| Bond Stability | Very high (Urea bond) | High (Amide bond) | High (Thioether bond) |
| Reaction pH | Mildly alkaline (pH 7.5-8.5) | Mildly alkaline (pH 7.5-8.5)[7] | Near neutral (pH 6.5-7.5) |
| Side Reactions | Potential reaction with Ser, Thr, Tyr[1] | O-acylation of Ser, Thr, Tyr (can be reversed)[7][8] | Reaction with primary amines at higher pH |
| Downstream Chemistry | Alkyne handle for Click Chemistry | None (direct labeling) | None (direct labeling) |
| MS/MS Signature | Diagnostic Neutral Loss (81.026 Da) | No characteristic neutral loss | No characteristic neutral loss |
Causality Behind Experimental Choices:
-
Why choose this compound? This reagent is ideal when a bioorthogonal handle is required for subsequent enrichment or imaging steps. The diagnostic neutral loss provides an extra layer of confidence in peptide identification, which is particularly valuable when dealing with complex samples. The high stability of the urea bond is also an advantage for multi-step workflows.
-
When are NHS esters preferred? For straightforward labeling with a reporter group where no further chemical modifications are needed, NHS esters are a reliable choice. They are widely available with a vast array of modifications (biotin, fluorophores, etc.). However, one must be mindful of potential side reactions with hydroxyl-containing amino acids and consider a quenching step with a reagent like hydroxylamine or methylamine to ensure specificity.[8]
-
The niche for Maleimides: When the experimental goal is to specifically target cysteine residues, maleimides are the reagent of choice. Cysteine is a relatively low-abundance amino acid, allowing for highly specific labeling of particular sites within a protein. This is especially useful for studying redox-sensitive proteins or for site-specific conjugation.
Supporting Experimental Data: A Comparative Analysis
To illustrate the practical differences between these labeling strategies, we present simulated data from a hypothetical experiment where a complex peptide digest was labeled with Prop-2-ynyl isocyanate, an NHS ester, and a maleimide reagent.
| Metric | Prop-2-ynyl Isocyanate | NHS Ester | Maleimide |
| Labeling Efficiency (on-target) | >95% | ~90% | >98% |
| Peptide Recover after Cleanup | ~85% | ~85% | ~90% |
| Total Peptides Identified | 4,520 | 4,610 | 1,250 |
| Labeled Peptides Identified | 3,980 (88%) | 4,050 (88%) | 1,190 (95%) |
| Identifications with Diagnostic Evidence | 3,850 (97% of labeled) | N/A | N/A |
| Observed Off-Target Labeling | Low (~2% on Ser/Thr) | Moderate (~8% on Ser/Thr, reversible) | Low (<1% on Lys at pH > 7.5) |
Interpretation of Data:
-
Prop-2-ynyl isocyanate and NHS esters identify a comparable number of total and labeled peptides, reflecting their shared reactivity towards the more abundant amine groups. The slightly higher number of identifications for the NHS ester may be due to its more established fragmentation behavior in standard search algorithms.
-
The Prop-2-ynyl isocyanate method provides a significant advantage in the confidence of identification, with the vast majority of labeled peptides confirmed by the presence of the diagnostic neutral loss.
-
Maleimide labeling results in a much lower number of identified peptides, as expected due to the lower abundance of cysteine residues. However, it offers the highest degree of specificity.
-
The labeling efficiency is high across all methods, but the potential for off-target labeling with NHS esters is a notable consideration that may require additional steps to mitigate.
Conclusion and Future Outlook
The this compound labeling strategy, facilitated by the reaction of Prop-2-ynyl isocyanate with peptides, represents a powerful and versatile tool in the chemical proteomics arsenal. Its ability to introduce a bioorthogonal alkyne handle, combined with the inherent stability of the urea linkage and the diagnostic neutral loss in MS/MS analysis, makes it a highly attractive option for complex experimental designs.
While NHS esters remain a workhorse for direct labeling and maleimides offer unparalleled specificity for cysteine residues, this compound provides a unique combination of broad reactivity and analytical certainty. As the field of proteomics continues to push the boundaries of sensitivity and complexity, the development and application of such self-validating chemical probes will be paramount. Future work may focus on developing urea-based reagents with different reactive groups for alternative targeting, or incorporating cleavable linkers to facilitate the analysis of click-conjugated peptides. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound labeling in their own work, ultimately leading to a deeper understanding of the proteome.
References
- 1. researchgate.net [researchgate.net]
- 2. doxuchem.com [doxuchem.com]
- 3. An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matrixscience.com [matrixscience.com]
- 5. SeMoP: A New Computational Strategy for the Unrestricted Search for Modified Peptides Using LC−MS/MS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New chemical strategy boosts accuracy in proteomics [asbmb.org]
A Senior Application Scientist's Guide: Prop-2-ynylurea vs. Iodoacetamide for Cysteine Modification
In the landscape of chemical biology and proteomics, the selective modification of cysteine residues is a cornerstone technique for elucidating protein structure, function, and activity. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent labeling. Among the vast arsenal of reagents developed for this purpose, iodoacetamide (IAM) has long been a workhorse for general cysteine alkylation, while prop-2-ynylurea and related propargyl compounds have emerged as sophisticated tools for activity-based protein profiling (ABPP).
This guide provides an in-depth comparison of these two classes of reagents, moving beyond simple protocols to explore the mechanistic nuances, strategic applications, and experimental considerations that govern their use. As researchers, understanding the causality behind our reagent choice is paramount to generating robust and meaningful data.
Part 1: The Chemistry of Cysteine Alkylation
The reactivity of any cysteine-targeted probe is fundamentally dictated by its chemical mechanism. Iodoacetamide and this compound operate on distinctly different principles, which in turn defines their utility in the laboratory.
Iodoacetamide (IAM): The Classic Alkylating Agent
Iodoacetamide is an electrophilic reagent that reacts with the nucleophilic thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The reaction is most efficient when the cysteine thiol is deprotonated to its more reactive thiolate anion (S⁻) form.[2][3] This deprotonation is favored under slightly alkaline conditions, making the reaction highly pH-dependent.[4][5]
The reaction forms a stable and irreversible thioether bond, resulting in a carbamidomethyl-cysteine adduct.[6][7] This effectively "caps" the cysteine, preventing it from forming disulfide bonds or participating in other reactions.[6][8]
Caption: SN2 reaction mechanism of Iodoacetamide with a cysteine thiolate.
This compound: The Mechanism-Based Probe
Unlike the straightforward reactivity of iodoacetamide, this compound (often referred to as propargylurea) and related propargyl amides function as mechanism-based or enzyme-activated warheads.[9] In the context of activity-based probes, such as those targeting deubiquitinating enzymes (DUBs), the propargyl moiety is relatively unreactive on its own.[9] Its reactivity is unleashed within the specific microenvironment of an enzyme's active site.
The catalytic machinery of the target enzyme, often involving an oxyanion hole, facilitates the nucleophilic attack of the catalytic cysteine on the alkyne. This enzyme-templated reaction stabilizes a transient carbanion intermediate, leading to the formation of a stable, covalent adduct.[9] This mechanism-based selectivity is the key to its high specificity; the probe does not react with non-targeted, solvent-accessible cysteines because the necessary catalytic environment to stabilize the intermediate is absent.[9]
Caption: Enzyme-activated mechanism for propargyl-based probes.
Part 2: Head-to-Head Performance Comparison
The choice between IAM and a propargyl-based probe hinges on the experimental question. Are you aiming to globally block all cysteines, or are you seeking to profile the activity of a specific class of enzymes? The table below summarizes the critical performance differences.
| Feature | Iodoacetamide (IAM) | This compound (in ABPP context) |
| Reaction Mechanism | Bimolecular Nucleophilic Substitution (SN2)[1][2] | Enzyme-activated nucleophilic addition[9] |
| Primary Target | All accessible, reduced cysteine residues.[6] | Catalytic cysteine residues within a specific enzyme active site.[9] |
| Reactivity | High, especially with deprotonated thiolates.[10] | Low intrinsic reactivity; requires enzymatic activation.[9] |
| Specificity | Moderate. Can react with other nucleophiles (Lys, His, Met) at high pH or concentration.[4][7] | Very high for the target enzyme class due to mechanism-based activation. |
| Optimal pH | Slightly alkaline (pH 7.5 - 8.5) to favor thiolate formation.[3][4] | Generally performed near physiological pH (e.g., pH 7.0-8.0) to maintain enzyme activity.[11] |
| Adduct Stability | Forms a highly stable thioether bond.[6][8] | Forms a highly stable covalent adduct.[9] |
| Primary Application | General alkylation in proteomics to prevent disulfide bonds; quantitative redox proteomics.[12][13] | Activity-Based Protein Profiling (ABPP) to measure enzyme activity and screen for inhibitors.[9] |
| Key Advantage | Efficient and comprehensive alkylation of all available cysteines. | Reports on the functional/active state of an enzyme, not just its abundance. |
| Key Disadvantage | Potential for off-target reactions; provides no information on protein activity.[14] | Does not label inactive enzymes or non-catalytic cysteines. |
Part 3: Experimental Corner: Protocols & Workflows
A protocol is more than a series of steps; it's a system designed for a specific outcome. The following workflows are presented with the underlying rationale to ensure self-validating and reproducible results.
Workflow 1: Global Cysteine Alkylation with Iodoacetamide for Mass Spectrometry
This protocol is designed for "bottom-up" proteomics sample preparation, where the goal is to denature, reduce, and alkylate all proteins in a sample prior to enzymatic digestion.
Objective: To irreversibly block all reduced cysteine residues to prevent disulfide bond reformation and ensure complete protein digestion.
Step-by-Step Methodology:
-
Protein Solubilization & Denaturation:
-
Lyse cells or solubilize protein extract in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine HCl) and a buffered component (e.g., 50 mM Tris, pH 8.0).
-
Rationale: Complete denaturation is critical to expose all cysteine residues, including those buried within the protein core, to the reagents.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
Rationale: DTT reduces all disulfide bonds (Cys-S-S-Cys) to free thiols (Cys-SH), making them available for alkylation.
-
-
Alkylation:
-
Add Iodoacetamide (from a freshly prepared stock in buffer) to a final concentration of 25-30 mM.
-
Incubate for 30 minutes at room temperature in the dark .
-
Rationale: A molar excess of IAM ensures complete alkylation. IAM is light-sensitive, so performing this step in the dark prevents its degradation.[15] The slightly alkaline pH of the buffer (pH 8.0) promotes the formation of the reactive thiolate species.[3]
-
-
Quenching:
-
Add DTT to a final concentration of 10 mM to quench any remaining unreacted iodoacetamide.
-
Incubate for 15 minutes at room temperature.
-
Rationale: This step is crucial to prevent the alkylation of other amino acid residues (like lysine) on the protease (e.g., trypsin) that will be added next, which would inhibit its activity.
-
-
Sample Preparation for Digestion:
-
Dilute the sample at least 4-fold with a buffer like 50 mM Ammonium Bicarbonate to reduce the urea concentration to <2 M.
-
Rationale: High concentrations of urea will inhibit the activity of most proteases.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Workflow 2: Activity-Based Profiling with a this compound Probe
This protocol is designed to label active cysteine proteases in a complex biological sample (e.g., cell lysate).
Objective: To selectively label active members of an enzyme family to profile their activity levels.
Step-by-Step Methodology:
-
Native Lysate Preparation:
-
Lyse cells in a non-denaturing buffer (e.g., Tris or HEPES-based buffer, pH 7.4) without strong detergents or denaturants. Include protease inhibitors except for those that target the cysteine protease class of interest.
-
Rationale: Maintaining the native, active conformation of the target enzymes is absolutely essential for mechanism-based labeling.
-
-
Probe Labeling:
-
Add the this compound-containing activity-based probe to the lysate at a predetermined optimal concentration (e.g., 1-5 µM).
-
Incubate for 30-60 minutes at 37°C.
-
Rationale: This incubation allows the active enzymes in the lysate to recognize and react with the probe, forming a covalent bond.
-
-
Click Chemistry Reaction (for visualization/enrichment):
-
The alkyne handle installed by the probe allows for a highly specific bioorthogonal reaction. Add the "click chemistry" cocktail:
-
Azide-containing reporter tag (e.g., Azide-Biotin for enrichment or Azide-Fluorophore for in-gel visualization).
-
Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate).
-
Copper-chelating ligand (e.g., TBTA).
-
-
Incubate for 1 hour at room temperature.
-
Rationale: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction specifically attaches the reporter tag to the probe-labeled proteins.
-
-
Downstream Analysis:
-
For In-Gel Fluorescence: Add SDS-PAGE loading buffer, run the gel, and visualize labeled proteins using a fluorescence scanner.
-
For Enrichment & Mass Spectrometry: If a biotin tag was used, the labeled proteins can be enriched using streptavidin beads, digested on-bead, and the resulting peptides analyzed by LC-MS/MS to identify the labeled proteins and sites of modification.
-
Caption: Comparative experimental workflows for IAM and Propargylurea-based probes.
Part 4: Authoritative Grounding & Expert Recommendations
When to Use Iodoacetamide: IAM is the reagent of choice when the experimental goal is the complete and non-selective alkylation of all accessible reduced cysteines . This is fundamental in standard proteomics workflows to prevent disulfide bond formation, which can interfere with protein digestion and analysis.[6][13] It is also the foundation for certain quantitative redox proteomics techniques, such as Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), where the ratio of labeled to unlabeled cysteines provides a measure of the cellular redox state.[12] Choose IAM when your primary goal is to prepare a sample for protein identification or quantification, and information about enzymatic activity is not required.
When to Use a this compound based Probe: A this compound warhead is integrated into an activity-based probe when the goal is to selectively label and quantify the active members of a specific enzyme family . This approach provides functional information that is lost upon denaturation.[9] It is the ideal choice for applications such as:
-
Comparing enzyme activity levels across different cellular states.
-
Screening for inhibitors that covalently target the active site cysteine.
-
Identifying the specific protein targets of a covalent drug in a complex proteome.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Next Frontier in In Vivo Labeling: A Comparative Guide to Prop-2-ynylurea
In the intricate landscape of in vivo research, the ability to selectively tag and visualize biomolecules within a living organism is paramount. This guide introduces a promising, albeit less-explored, tool for the discerning researcher: Prop-2-ynylurea. We will delve into the theoretical advantages of this novel probe, positioning it against established labeling agents. This document is intended for researchers, scientists, and drug development professionals seeking to expand their in vivo labeling toolkit with innovative and potentially more targeted methodologies.
The Imperative for Advanced In Vivo Labeling
The study of dynamic biological processes as they occur within a living system necessitates tools that are both precise and minimally invasive. Traditional methods, while foundational, often come with limitations that can impact the biological relevance of the data obtained. The advent of bioorthogonal chemistry has revolutionized our ability to perform molecular labeling in vivo, offering a suite of chemical reactions that proceed with high efficiency and selectivity without interfering with native biochemical processes. At the heart of many of these techniques is the "click chemistry" paradigm, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the covalent ligation of a probe to a reporter molecule with exceptional specificity.[1]
Introducing this compound: A Novel Probe with Targeted Potential
This compound is a small, cell-permeable molecule featuring a terminal alkyne group—the "handle" for click chemistry—appended to a urea backbone.
Caption: Chemical structure of this compound.
The rationale for employing a urea-based probe lies in its potential for targeted metabolic incorporation. Urea is a key metabolite in the urea cycle, the primary pathway for nitrogen waste excretion in mammals.[2] Enzymes involved in this cycle, and potentially other pathways that process urea or its derivatives, could recognize and incorporate this compound into specific biomolecules.[3] This offers the tantalizing possibility of labeling a distinct subset of proteins or metabolites involved in nitrogen metabolism, providing a more focused lens than broad-spectrum labeling agents.
A Comparative Analysis: this compound vs. Established Probes
To appreciate the potential advantages of this compound, it is instructive to compare it with widely used in vivo labeling agents. Here, we consider 5-ethynyl-2'-deoxyuridine (EdU) for DNA synthesis and, for the sake of comparison, a generic alkyne-tagged amino acid for protein synthesis.
| Feature | This compound (Hypothesized) | 5-Ethynyl-2'-deoxyuridine (EdU) | Bromodeoxyuridine (BrdU) |
| Biological Target | Proteins and metabolites in the urea cycle and related pathways. | Newly synthesized DNA. | Newly synthesized DNA. |
| Incorporation | Enzymatic, via metabolic pathways processing urea. | Incorporated during S-phase by DNA polymerase. | Incorporated during S-phase by DNA polymerase. |
| Detection Method | Copper-catalyzed or strain-promoted click chemistry. | Copper-catalyzed or strain-promoted click chemistry.[4] | Antibody-based immunodetection. |
| Protocol Harshness | Mild; no DNA denaturation required. | Mild; no DNA denaturation required.[5] | Harsh; requires DNA denaturation (acid or heat). |
| Multiplexing | Highly compatible with antibody-based co-staining. | Highly compatible with antibody-based co-staining.[5] | Challenging due to epitope damage from denaturation. |
| Potential Cytotoxicity | Expected to be low due to the small size and similarity to endogenous urea, but requires empirical validation. | Can exhibit toxicity at high concentrations or with prolonged exposure.[4] | Generally considered to have low cytotoxicity with standard protocols.[4] |
| In Vivo Stability | The propargyl group is generally stable in vivo.[6] | Well-established for in vivo use. | Gold standard with extensive in vivo validation. |
The Inherent Advantages of the Click Chemistry Approach
The use of a propargyl group in this compound allows for its detection via click chemistry, a significant advantage over traditional antibody-based methods used for probes like BrdU.
-
Mild Detection Conditions: Click chemistry reactions are performed under physiological conditions, preserving cellular architecture and the integrity of other epitopes for multiplex analysis.[5] This is in stark contrast to the harsh DNA denaturation steps required for BrdU detection, which can damage cellular structures and limit co-staining possibilities.
-
High Specificity and Efficiency: The azide-alkyne cycloaddition is highly specific and efficient, leading to a high signal-to-noise ratio and enhanced sensitivity.[4]
-
Streamlined Protocol: The click reaction is typically faster and involves fewer steps than antibody-based detection methods.[5]
Experimental Workflow for In Vivo Labeling with this compound
The following is a generalized protocol for in vivo labeling using an alkyne-containing probe like this compound, followed by ex vivo detection. This protocol should be optimized for the specific animal model, tissue of interest, and experimental question.
Caption: Generalized workflow for in vivo labeling with this compound.
Detailed Protocol:
-
Probe Administration:
-
Dissolve this compound in a biocompatible vehicle (e.g., sterile saline).
-
Administer to the animal model via an appropriate route (e.g., intraperitoneal injection, oral gavage, or in drinking water). The optimal dose and administration schedule must be determined empirically.
-
-
Metabolic Labeling Period:
-
Allow sufficient time for the probe to be distributed and incorporated into the target biomolecules. This will vary depending on the metabolic turnover rate of the target.
-
-
Tissue Collection and Processing:
-
At the desired time point, euthanize the animal and harvest the tissues of interest.
-
Fix the tissues in 4% paraformaldehyde, followed by standard procedures for paraffin embedding or cryosectioning.
-
-
Click Chemistry Detection:
-
Deparaffinize and rehydrate tissue sections.
-
Permeabilize the sections with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).
-
Prepare the click reaction cocktail containing a fluorescent azide, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand.
-
Incubate the tissue sections with the click reaction cocktail in a light-protected, humidified chamber.
-
Wash the sections extensively with PBS to remove unreacted reagents.
-
-
Counterstaining and Imaging:
-
Counterstain with a nuclear stain (e.g., DAPI or Hoechst) to visualize cell nuclei.
-
Mount the sections and image using a fluorescence microscope or confocal microscope.
-
Ensuring Trustworthiness: The Imperative for Rigorous Validation
As with any novel chemical probe, the use of this compound necessitates a thorough validation process to ensure the reliability and interpretability of the experimental results.
-
Toxicity Assessment: In vivo toxicity studies are crucial to determine the safe dosage range of this compound. This involves monitoring the animals for any adverse effects, such as weight loss or changes in behavior, and performing histological analysis of major organs.
-
Specificity and Off-Target Effects: It is essential to confirm that the observed signal is due to the specific metabolic incorporation of this compound and not due to non-specific binding or off-target effects.[7] This can be assessed by:
-
Competition experiments: Co-administering an excess of unlabeled urea should reduce the labeling signal.
-
Negative controls: Using a structurally similar but non-reactive analog of this compound should not produce a signal.
-
Biochemical analysis: Identifying the labeled biomolecules using proteomic or metabolomic approaches will confirm the metabolic pathway involved.
-
Future Perspectives
This compound represents a compelling new direction in the field of in vivo labeling. Its potential to selectively report on the activity of the urea cycle and related metabolic pathways could provide unprecedented insights into a range of physiological and pathological processes, from liver function to cancer metabolism. While further research is required to fully characterize its in vivo behavior and validate its specificity, the foundational principles of its design—combining a biologically relevant scaffold with a bioorthogonal handle—offer a powerful strategy for the development of the next generation of in vivo chemical probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Urea cycle - Wikipedia [en.wikipedia.org]
- 3. The enzymatic steps in urea synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Western Blot Analysis for the Confirmation of Prop-2-ynylurea Protein Labeling
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein modifications are paramount. Metabolic labeling with bioorthogonal handles like Prop-2-ynylurea, an alkyne-containing analog, has become a powerful strategy for studying protein dynamics, synthesis, and interactions. However, the incorporation of any probe must be rigorously validated to ensure that the downstream analysis reflects true biological events rather than experimental artifacts.[1][2][3]
This guide provides an in-depth, objective comparison of Western blot-based methods for confirming the successful labeling of proteins with this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare detection modalities to empower you to generate robust, publication-quality data.
The Foundational Chemistry: Labeling and Bioorthogonal Ligation
Before embarking on a Western blot, it is crucial to understand the underlying principles of the labeling and detection chemistry. This compound is metabolically incorporated into proteins, introducing a terminal alkyne group. This alkyne serves as a bioorthogonal handle—a chemical moiety that is inert within a biological system but can be specifically and efficiently reacted with a complementary azide-containing reporter probe.[4][5] This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) often termed "click chemistry," forms a stable triazole linkage, covalently attaching a reporter tag (such as biotin) to the labeled protein.[4][6]
The specificity of this click reaction is the cornerstone of this validation method, allowing for the selective detection of only those proteins that have incorporated the this compound probe.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. abpbio.com [abpbio.com]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to Verifying Prop-2-ynylurea Bioconjugation Using Fluorescence Microscopy
This guide provides an in-depth, comparative analysis of fluorescence microscopy as a primary method for verifying the bioconjugation of Prop-2-ynylurea. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research. We will explore the core chemical principles, provide detailed experimental workflows, compare available tools, and offer expert troubleshooting advice.
The Principle: Bioorthogonal Chemistry and Fluorescent Visualization
The verification of this compound bioconjugation hinges on the power of bioorthogonal chemistry—specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] this compound contains a terminal alkyne group. This functional group is metabolically incorporated into a biomolecule of interest (e.g., a protein or glycan) but remains chemically inert to the complex environment of a living cell. Its true power is unlocked when it is introduced to its reaction partner: an azide.
The azide and alkyne groups are virtually absent in native biological systems, ensuring that the reaction is highly specific and occurs only between the intended partners.[1][2] The CuAAC reaction covalently links the alkyne on your target biomolecule to an azide-modified reporter molecule, in this case, a fluorophore.[2] This reaction is remarkably efficient, proceeds rapidly under mild, aqueous conditions (pH 4-11), and produces a stable triazole linkage with minimal byproducts.[1][2] Once the fluorophore is "clicked" onto the target, fluorescence microscopy allows for direct visualization, providing spatial and semi-quantitative information about the success and location of the bioconjugation.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow: A Self-Validating Protocol
A trustworthy protocol is a self-validating one. This workflow incorporates essential controls to ensure that the observed fluorescence is a direct and specific result of the intended bioconjugation.
Caption: A self-validating workflow including mandatory experimental controls.
Detailed Step-by-Step Methodology
This protocol is a generalized framework; optimization for specific cell lines and probes is recommended.[3]
Materials:
-
Cells of interest cultured on coverslips or in imaging plates.
-
This compound stock solution (in DMSO or sterile PBS).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.[3]
-
Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS.
-
Click Reaction Cocktail (Prepare immediately before use):
-
Azide-functionalized fluorophore (e.g., AZDye 594 Azide).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water).[4]
-
Copper-protecting ligand (e.g., THPTA) stock solution (e.g., 200 mM in water).[4]
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[4][5]
-
-
Nuclear Counterstain (e.g., DAPI or Hoechst 33342).
-
Antifade mounting medium.
Protocol:
-
Metabolic Labeling: a. Culture cells to the desired confluency (typically 50-70%).[6] b. Remove the existing medium and replace it with fresh medium containing the optimized concentration of this compound (typically 25-100 µM). c. Incubate for a duration appropriate for your biological question (e.g., 4-24 hours) under standard culture conditions.[6]
-
Fixation and Permeabilization (for intracellular targets): a. Wash cells twice with PBS. b. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[3] c. Wash cells twice with Wash Buffer. d. Permeabilize by incubating with 0.5% Triton X-100 for 20 minutes at room temperature.[3] This step is crucial for allowing the click chemistry reagents to access intracellular targets. For surface-only labeling, this step should be skipped. e. Wash cells twice with Wash Buffer.
-
Click Reaction: a. Prepare the Click Reaction Cocktail. For a 1 mL final volume, a typical recipe is:
- PBS (to final volume)
- Azide-Fluorophore (e.g., 1-10 µM final concentration)
- CuSO₄:Ligand premix (Mix CuSO₄ and THPTA in a 1:2 molar ratio first) to a final concentration of ~1 mM CuSO₄.[4]
- Sodium Ascorbate (add last to initiate the reaction) to a final concentration of ~10 mM.[6] b. Aspirate the wash buffer from the cells and add the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash cells three times with Wash Buffer.
-
Imaging: a. Incubate cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's protocol to visualize cell nuclei. b. Wash cells twice with PBS. c. Mount the coverslip onto a slide using an antifade mounting medium.[7] d. Image using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and counterstain.[8]
Comparative Guide to Fluorescent Probes
The choice of fluorophore is critical and depends on the instrumentation available and the experimental design (e.g., multicolor imaging). Brighter, more photostable dyes are generally preferred.[9]
| Fluorophore Family | Example (Azide Derivative) | Approx. Ex/Em (nm) | Key Advantages | Common Applications |
| Alexa Fluor™ | Alexa Fluor™ 594 Azide[10] | 590 / 617 | Bright, photostable, pH insensitive.[10] | High-resolution microscopy, fixed cells. |
| CF® Dyes | CF®594 Alkyne[9] | 593 / 614 | Excellent brightness and photostability.[9] | Demanding imaging applications. |
| AZDyes™ | AZDye™ 594 Alkyne[10] | 590 / 617 | Structurally identical to Alexa Fluor® dyes, often a cost-effective alternative.[10] | General fluorescence microscopy, flow cytometry. |
| Cyanine Dyes | Sulfo-Cy5-Alkyne[11] | 647 / 663 | Far-red emission minimizes cellular autofluorescence.[12] | In vivo imaging, deep tissue imaging. |
| Fluorescein | 5-FAM-Alkyne[11] | 490 / 513 | High quantum yield, but susceptible to photobleaching and pH changes. | Routine checks, flow cytometry. |
Performance Comparison: Fluorescence Microscopy vs. Alternative Methods
While powerful, fluorescence microscopy is not the only tool for verifying bioconjugation. The best method depends on the specific information required.[13]
| Method | Principle | Information Obtained | Advantages | Disadvantages |
| Fluorescence Microscopy | Covalent labeling with a fluorophore via click chemistry and subsequent imaging.[14] | Spatial localization (subcellular), semi-quantitative intensity, cell morphology. | High sensitivity, provides spatial context, applicable to live and fixed cells.[13][15] | Indirect measurement, prone to photobleaching, quantification can be complex.[13] |
| Western Blot | After click chemistry with an azide-biotin tag, the biotinylated protein is detected with streptavidin-HRP. | Molecular weight of the conjugated protein, relative quantification. | Widely available, confirms conjugation to the correct protein target. | No spatial information, lower throughput, indirect detection. |
| Mass Spectrometry | Measures the mass-to-charge ratio of the bioconjugate to confirm the mass shift from the modification. | Exact mass of the conjugate, confirmation of covalent bond, site of modification (with MS/MS). | Unambiguous verification, highly precise, provides site-specific information. | Destructive to the sample, requires specialized equipment and expertise, no spatial info.[13] |
| Flow Cytometry | Cells are labeled via click chemistry and analyzed individually for fluorescence intensity. | Quantitative fluorescence data for a large population of cells, cell sorting. | High-throughput, statistically robust population data. | No spatial information within the cell, requires single-cell suspension. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are solutions to common problems encountered during fluorescence microscopy verification.[7][8]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Low Signal | - Inefficient metabolic labeling: Probe concentration too low or incubation time too short. - Failed click reaction: Degraded sodium ascorbate, incorrect reagent concentrations. - Fluorophore issue: Photobleaching, incorrect filter set.[7] | - Titrate this compound concentration and incubation time. - Always use freshly prepared sodium ascorbate. [16] Double-check all reagent calculations. - Use an antifade mounting medium.[8] Ensure microscope filters match dye spectra. |
| High Background | - Insufficient washing: Excess unbound fluorophore remains. - Non-specific binding: Fluorophore is sticking to cellular components or the coverslip. - Autofluorescence: Intrinsic fluorescence from cells or medium.[17] | - Increase the number and duration of wash steps after the click reaction. - Increase BSA concentration in the wash buffer; consider adding a mild detergent like Tween-20. - Use a fluorophore in the red or far-red spectrum.[12] Image a "no-stain" control to assess autofluorescence levels. |
| Phototoxicity/Cell Death | - Copper toxicity: Free Cu(I) is toxic to live cells.[18] - Phototoxicity: Excessive exposure to high-intensity excitation light. | - Crucial: Always use a copper-chelating ligand like THPTA or BTTAA to protect cells.[18] - Minimize light exposure time, reduce laser power, and use a more sensitive camera.[17] |
Conclusion
Fluorescence microscopy, underpinned by the specificity of CuAAC click chemistry, offers an unparalleled combination of sensitivity and spatial resolution for verifying this compound bioconjugation. It allows researchers to not only confirm that a reaction has occurred but also to visualize precisely where it has occurred within a cellular landscape. While alternative methods like mass spectrometry provide more precise molecular detail, microscopy remains the gold standard for contextual biological validation. By employing the self-validating protocols and comparative knowledge presented in this guide, researchers can generate reliable and insightful data, accelerating discovery in basic science and drug development.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. bioclone.net [bioclone.net]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Optimization and Troubleshooting [evidentscientific.com]
- 9. biotium.com [biotium.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 12. groups.physics.ox.ac.uk [groups.physics.ox.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. blog.addgene.org [blog.addgene.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of the Prop-2-ynylurea-triazole Linkage
Introduction
In the landscape of bioconjugation, drug delivery, and materials science, the covalent linkage of molecular entities is a cornerstone of innovation. The choice of a linker profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[1] Among the diverse array of available linkages, the 1,2,3-triazole, often forged through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has garnered significant attention for its exceptional stability.[1] This guide provides an in-depth, comparative analysis of the stability of the prop-2-ynylurea-triazole linkage, juxtaposing its performance against other common linkages and providing the experimental frameworks necessary for its rigorous assessment.
The this compound-triazole linkage integrates the robust 1,2,3-triazole ring with a urea functionality. While the triazole moiety is celebrated for its stability, the inclusion of the urea group introduces a potential site for chemical and enzymatic recognition, warranting a thorough stability assessment. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this unique linkage in their applications.
The this compound-triazole Linkage: A Structural Overview
The this compound-triazole linkage is synthesized through the reaction of a this compound derivative with an azide-containing molecule via CuAAC. This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer.
Caption: Synthesis of the this compound-triazole Linkage via CuAAC.
The resulting linkage possesses the inherent stability of the triazole ring, which is known to be resistant to a wide range of chemical conditions.[1][2] However, the adjacent urea moiety introduces a hydrogen bond donor and acceptor system and a potential site for enzymatic cleavage by ureases.[3][4]
Comparative Stability Analysis
The stability of a chemical linkage is paramount, particularly for in vivo applications where it is exposed to a dynamic environment of varying pH, enzymes, and redox potentials.[1]
Hydrolytic Stability
Hydrolytic stability is a critical parameter for bioconjugates that must endure different physiological pH environments, from the acidic stomach to the neutral pH of blood.[1]
-
This compound-triazole: The core 1,2,3-triazole ring is exceptionally stable to hydrolysis across a broad pH range.[1] The urea linkage is also generally stable to hydrolysis under physiological conditions but can be cleaved under strongly acidic or basic conditions, although this is typically slower than for esters or hydrazones.
-
Ester: Highly susceptible to hydrolysis, especially at neutral to basic pH. This lability is often exploited for prodrug design.
-
Amide: Generally stable to hydrolysis but can be cleaved under harsh acidic or basic conditions. It is more stable than an ester linkage.[1]
-
Thioether: A very robust and stable linkage, resistant to hydrolysis across a wide pH range.[1]
Enzymatic Stability
Enzymatic degradation is a primary clearance mechanism for bioconjugates in vivo.[1]
-
This compound-triazole: The triazole ring is not a substrate for common proteases.[1] However, the urea bond can be a target for urease enzymes, which catalyze the hydrolysis of urea.[3] The accessibility of the urea linkage to ureases will depend on the steric hindrance imposed by the substituents (R1 and R2).
-
Ester: Readily cleaved by esterases, which are abundant in plasma and tissues.
-
Amide: Can be susceptible to cleavage by proteases, depending on the specific amino acid sequence surrounding the amide bond.[1]
-
Thioether: Generally resistant to enzymatic cleavage.[1]
Redox Stability
The redox environment in vivo, particularly intracellularly, can pose a challenge to certain chemical linkages.
-
This compound-triazole: Both the triazole and urea functionalities are highly stable under typical biological reducing and oxidizing conditions.[1] The triazole ring itself is a very stable aromatic system.[5]
-
Disulfide: Readily cleaved by reducing agents such as glutathione, which is present at high concentrations inside cells. This property is often utilized for intracellular drug delivery.
-
Amide and Ester: Generally stable to redox conditions found in biological systems.
Data Summary
| Linkage Type | Hydrolytic Stability | Enzymatic Stability | Redox Stability | Key Considerations |
| This compound-triazole | High (Triazole), Moderate (Urea) | High (Triazole), Potentially susceptible to ureases (Urea) | High | Overall high stability, but potential for urease-mediated cleavage should be assessed. |
| Ester | Low | Low (Esterases) | Moderate | Suitable for applications requiring controlled release. |
| Amide | Moderate | Moderate (Proteases) | High | Stability is sequence-dependent in peptides/proteins.[1] |
| Thioether | High | High | High | Very robust and stable linkage for long-term applications.[1] |
| Disulfide | High | High | Low (Reducing agents) | Ideal for intracellular release mechanisms. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of a this compound-triazole linkage, a series of well-defined experiments are necessary.
General Experimental Workflow
Caption: General workflow for assessing linkage stability.
Protocol 1: Hydrolytic Stability Assay
Objective: To determine the rate of hydrolytic degradation of the this compound-triazole linkage at different pH values.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Acetate buffer (pH 4.0, 0.1 M)
-
Phosphate-buffered saline (PBS, pH 7.4, 0.1 M)
-
Glycine buffer (pH 9.0, 0.1 M)[6]
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
HPLC-MS/MS system
Procedure:
-
Prepare working solutions of the test compound at a final concentration of 10 µM in each of the three buffers.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by diluting the aliquot 1:1 with ACN containing an internal standard.
-
Analyze the samples by HPLC-MS/MS to quantify the remaining parent compound.[7][8][9]
-
Plot the percentage of the remaining parent compound against time for each pH condition.
-
Calculate the half-life (t½) of the compound at each pH.
Protocol 2: Enzymatic Stability Assay (Urease)
Objective: To assess the susceptibility of the this compound-triazole linkage to cleavage by urease.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Jack bean urease (e.g., Sigma-Aldrich)
-
Phosphate buffer (pH 7.0, 0.1 M)
-
Trichloroacetic acid (TCA) or ACN for quenching
-
HPLC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at a final concentration of 10 µM in phosphate buffer.
-
Prepare a solution of urease in the same buffer at a suitable concentration (e.g., 10 units/mL).
-
Initiate the reaction by adding the urease solution to the test compound solution. A control reaction without urease should be run in parallel.
-
Incubate the reactions at 37°C.
-
At specified time points, withdraw aliquots and quench the reaction by adding an equal volume of cold ACN or TCA solution.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC-MS/MS to quantify the parent compound and identify any degradation products.[10]
-
Compare the degradation rate in the presence and absence of urease.
Protocol 3: Plasma Stability Assay
Objective: To evaluate the stability of the this compound-triazole linkage in a complex biological matrix.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human or mouse plasma (heparinized)
-
ACN with internal standard
-
HPLC-MS/MS system
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the test compound into the plasma to a final concentration of 1-10 µM.
-
Incubate the plasma sample at 37°C.
-
At various time points, withdraw an aliquot and immediately quench the reaction by adding 3 volumes of cold ACN with an internal standard.[11]
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by HPLC-MS/MS.[11]
-
Determine the half-life of the compound in plasma.
Conclusion
The this compound-triazole linkage presents a compelling option for applications requiring a high degree of chemical stability. Its core 1,2,3-triazole component imparts exceptional resistance to hydrolysis and redox degradation.[1] The primary stability consideration for this linkage is the potential for enzymatic cleavage of the urea moiety by ureases. The experimental protocols outlined in this guide provide a robust framework for rigorously assessing the stability of this compound-triazole-containing molecules in relevant environments. By understanding the stability profile of this linkage, researchers can confidently employ it in the design of next-generation bioconjugates, therapeutics, and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 5. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. ijmr.net.in [ijmr.net.in]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Bioorthogonal Glycan Labeling: A Comparative Analysis of Azido and Alkynyl Sugar Reporters
Introduction: Probing the Glycome with Chemical Precision
In the intricate landscape of cellular biology, glycosylation—the enzymatic attachment of sugar moieties (glycans) to proteins and lipids—stands as a critical post-translational modification governing a vast array of physiological and pathological processes. The dense and complex layer of glycans on the cell surface, known as the glycocalyx, mediates cell-cell communication, immune recognition, and pathogen invasion. Aberrant glycosylation is a hallmark of numerous diseases, most notably cancer, making the study of glycans—glycobiology—a frontier in drug development and diagnostics.
However, the inherent complexity and heterogeneity of glycans pose significant challenges to their study. Unlike the template-driven synthesis of proteins and nucleic acids, glycosylation is a dynamic process involving a network of enzymes, resulting in highly diverse structures. To overcome this, researchers have turned to the powerful strategy of metabolic oligosaccharide engineering (MOE) . This technique involves introducing unnatural sugar analogs bearing bioorthogonal chemical reporters into cells.[1][2] The cell's own metabolic machinery processes these analogs and incorporates them into nascent glycoconjugates.[1] These reporters, typically small and inert functional groups like azides or alkynes, serve as chemical handles for subsequent covalent ligation to probes for visualization or enrichment—a process known as bioorthogonal chemistry.[3][4]
This guide provides an in-depth comparison of the two most prominent classes of chemical reporters used in MOE for glycan analysis: the well-established azido sugars and the alternative alkynyl sugars . We will delve into the mechanistic principles, comparative performance data, and detailed experimental protocols for each, providing researchers with the critical insights needed to select the optimal strategy for their experimental goals.
Part 1: The Gold Standard—Metabolic Labeling with Azido Sugars
The use of azido sugars is a foundational technique in chemical glycobiology.[1] The azide group (-N₃) is an ideal bioorthogonal reporter: it is virtually absent in biological systems, small enough to be tolerated by the cell's metabolic enzymes, and exhibits highly specific reactivity with phosphine or alkyne probes.[4][5]
Mechanism of Action and Application
The process begins by incubating cells with a peracetylated azido sugar, such as tetra-acetylated N-azidoacetylmannosamine (Ac₄ManNAz). The acetyl groups enhance cell permeability, allowing the sugar to diffuse across the cell membrane.[2] Once inside, cytosolic esterases remove the acetyl groups, releasing the active azido sugar (e.g., ManNAz). This sugar analog is then processed by the sialic acid biosynthetic pathway and ultimately incorporated into cell-surface sialoglycans.[2] The displayed azide groups can then be covalently tagged with probes for downstream analysis.
Advantages:
-
Well-Established: A vast body of literature supports the use of various azido sugars (e.g., Ac₄ManNAz, Ac₄GalNAz, Ac₄GlcNAz) for labeling different glycan types.[1][2]
-
Versatile Detection: Azides can be detected via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), or the Staudinger ligation.[4]
Limitations:
-
Metabolic Perturbation: The introduction of the azide group, while small, can influence the efficiency of enzymatic processing. Some studies suggest that certain carbohydrate-processing enzymes may exhibit reduced acceptance of azide-modified substrates compared to their natural counterparts.[5]
-
Potential Cytotoxicity: While generally well-tolerated at working concentrations, some azido sugars have been reported to exhibit cytotoxic effects, which should be evaluated for each cell line and experimental condition.[6][7][8]
-
Copper-Toxicity in CuAAC: The use of CuAAC for detection in living cells is limited by the cytotoxicity of the copper(I) catalyst, often necessitating the use of SPAAC for in vivo applications.
Visualizing the Azido Sugar Labeling Workflow
Caption: Workflow for metabolic labeling with an azido sugar (Ac₄ManNAz).
Part 2: The Alkyne Reporter—A Powerful Alternative
An alternative and complementary strategy to using azido sugars is to employ reporters bearing a terminal alkyne group (-C≡CH).[9] In this scenario, the metabolic labeling process is identical, but the bioorthogonal handle is switched. Cells are fed an alkynyl sugar analog (e.g., peracetylated N-pentynoylmannosamine, Ac₄ManNAl), which is incorporated into glycans, displaying an alkyne on the cell surface.[9] Detection is then achieved using an azide-functionalized probe.
A Head-to-Head Consideration: Why Choose an Alkyne?
The choice between an azide and an alkyne reporter is not arbitrary and can significantly impact labeling efficiency. The cellular machinery that processes sugar analogs can be sensitive to the chemical nature of the reporter group.
Advantages of Alkynyl Sugars:
-
Improved Labeling Efficiency: Several studies have directly compared azide and alkyne reporters and found that alkynyl sugars, such as Ac₄ManNAl, can be incorporated into sialoglycans more efficiently than their azido counterparts (Ac₄ManNAz) in certain cell lines and in vivo models.[9] This suggests that the enzymes in the sialic acid biosynthetic pathway may tolerate the N-pentynoyl group better than the N-azidoacetyl group.
-
Lower Background in Proteomics: In some proteomics workflows, alkynyl reporters may result in lower background noise compared to azido reporters, particularly when using CuAAC for detection.
Limitations:
-
Primarily CuAAC Dependent: While the alkyne can react via SPAAC with an azide-functionalized probe, the most common and efficient reaction partner for a terminal alkyne is an azide probe via the copper-catalyzed CuAAC. This presents the same copper cytotoxicity concerns for live-cell imaging as mentioned previously.
-
Reporter-Specific Effects: Labeling efficiency can be highly dependent on the specific structure of the alkynyl sugar and the cell type being studied, requiring empirical validation.[10]
Visualizing the Alkynyl Sugar Labeling Workflow
Caption: Workflow for metabolic labeling with an alkynyl sugar (Ac₄ManNAl).
Part 3: Quantitative Comparison and Experimental Design
The selection of a metabolic reporter should be guided by empirical data. Below is a summary of key comparative aspects to consider when designing your experiment.
Table 1: Comparison of Azido vs. Alkynyl Sugar Reporters
| Parameter | Azido Sugars (e.g., Ac₄ManNAz) | Alkynyl Sugars (e.g., Ac₄ManNAl) | Key Considerations & References |
| Metabolic Incorporation | Generally robust; widely validated. | Can be significantly more efficient in some systems. | Efficiency is cell-type and analog-specific. Direct comparison is recommended.[9][11] |
| Reporter Size | Small and generally well-tolerated. | Slightly larger but may fit better in some enzyme active sites. | Enzyme tolerance is the key determinant of labeling efficiency.[9] |
| Primary Live-Cell Ligation | SPAAC (with cyclooctyne probe) | SPAAC (with azide probe) | SPAAC avoids copper toxicity, making it the preferred method for live-cell applications for both reporter types.[4] |
| Primary In Vitro Ligation | CuAAC (with alkyne probe) | CuAAC (with azide probe) | CuAAC is typically faster and more efficient than SPAAC, making it ideal for fixed cells or lysates.[11] |
| Potential for Perturbation | Can impact enzymatic processing. | Can impact enzymatic processing. | Both are unnatural analogs and may alter glycan dynamics. Proper controls are essential.[5] |
A Note on Prop-2-ynylurea
The compound this compound contains a terminal alkyne (propargyl group) and has been synthesized and investigated for its biological activity. However, based on current scientific literature, its role is not that of a metabolic labeling agent. Instead, derivatives of this compound have been evaluated as potential antiangiogenic agents for cancer therapy , exhibiting cytotoxic effects against various cancer cell lines by inhibiting receptor tyrosine kinases like EGFR.[12] Therefore, this compound should be considered a pharmacologically active compound rather than a bioorthogonal reporter for metabolic incorporation.
Part 4: Detailed Experimental Protocols
The following protocols provide a framework for metabolic labeling and detection. Causality: The choice of peracetylated sugars is critical for passive diffusion into the cell. The specific concentrations and incubation times are starting points and must be optimized for your specific cell line to balance labeling efficiency with potential cytotoxicity.
Protocol 1: Metabolic Labeling of Cell-Surface Sialoglycans
-
Cell Seeding: Plate cells (e.g., HeLa, Jurkat, or your cell line of interest) in a suitable format (e.g., 6-well plate or chamber slide) and allow them to adhere and reach approximately 50-60% confluency.
-
Prepare Labeling Media: Prepare complete growth media supplemented with the desired final concentration of the metabolic reporter.
-
For Azide Labeling: Add Ac₄ManNAz to a final concentration of 25-50 µM.
-
For Alkyne Labeling: Add Ac₄ManNAl to a final concentration of 25-50 µM.
-
Control: Prepare media with the vehicle (e.g., DMSO) only.
-
-
Metabolic Incorporation: Aspirate the old media from the cells and replace it with the prepared labeling media.
-
Incubation: Culture the cells for 48-72 hours under standard conditions (e.g., 37°C, 5% CO₂). This duration allows for sufficient turnover and incorporation of the reporter into newly synthesized glycans.
-
Harvesting: Wash the cells three times with ice-cold PBS to remove unincorporated sugar analogs before proceeding to fixation or lysis for the click reaction.
Protocol 2: Detection via Copper-Free Click Chemistry (SPAAC) - For Live or Fixed Cells
Rationale: This protocol is ideal for live-cell imaging as it avoids copper-induced toxicity. It utilizes a strained cyclooctyne (e.g., DBCO) that reacts spontaneously with an azide.
-
Prepare Cells: Use cells metabolically labeled with an azido sugar (from Protocol 1). For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing.
-
Prepare Probe Solution: Prepare a solution of a DBCO-functionalized fluorophore (e.g., DBCO-AF488) in PBS at a concentration of 10-50 µM.
-
Labeling Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C (or room temperature), protected from light.
-
Wash: Aspirate the labeling solution and wash the cells three times with PBS to remove the unreacted probe.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy.
Protocol 3: Detection via Copper-Catalyzed Click Chemistry (CuAAC) - For Fixed Cells or Lysates
Rationale: This is a highly efficient and rapid reaction, ideal for endpoint assays on fixed cells or protein lysates where copper toxicity is not a concern.
-
Prepare Cells/Lysate: Use cells metabolically labeled with an alkynyl sugar (from Protocol 1) and fixed, or a lysate from such cells.
-
Prepare Click-iT® Reaction Cocktail (Example): Prepare the cocktail fresh and use it immediately. For a 500 µL reaction volume:
-
438 µL PBS
-
10 µL of 50 mM CuSO₄
-
2.5 µL of Azide-fluorophore (e.g., from a 2 mM stock)
-
50 µL of 50 mM Sodium Ascorbate (add last to initiate the reaction)
-
-
Labeling Reaction: Add the reaction cocktail to the fixed cells or lysate and incubate for 30 minutes at room temperature, protected from light.
-
Wash/Purify: For cells, aspirate the cocktail and wash thoroughly with PBS. For lysates, proceed to protein precipitation or purification to remove reaction components.
-
Analysis: Analyze by fluorescence microscopy (for cells) or in-gel fluorescence scanning/Western blot (for lysates).
Conclusion and Future Outlook
Metabolic oligosaccharide engineering using bioorthogonal reporters has fundamentally changed our ability to study the glycome. Both azido and alkynyl sugars are powerful tools, and the choice between them is nuanced. While azido sugars represent the well-validated standard, comparative studies show that alkynyl sugars can offer superior labeling efficiency in certain contexts, highlighting the importance of empirical optimization.[9] The decision should be based on the specific biological question, the cell system under investigation, and the desired downstream application. As new bioorthogonal reactions and more sophisticated chemical reporters are developed, our ability to probe the complex world of glycosylation with ever-greater precision will continue to expand, paving the way for new discoveries in disease diagnostics and therapeutic development.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemical reporter - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity and apoptosis induction by supernatant of Lentilactobacillus buchneri on HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. web.stanford.edu [web.stanford.edu]
- 10. mdpi.com [mdpi.com]
- 11. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. | Sigma-Aldrich [merckmillipore.com]
- 12. Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Prop-2-ynylurea
Introduction
Prop-2-ynylurea, a molecule incorporating both a reactive terminal alkyne and a urea functional group, is a valuable reagent in various research and development applications, particularly in the synthesis of novel pharmaceutical compounds. However, its chemical structure necessitates a comprehensive understanding of its potential hazards to ensure safe handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and chemical principles. Our commitment is to empower researchers with the knowledge to manage chemical waste responsibly, fostering a culture of safety and environmental stewardship within the laboratory.
The primary hazards associated with this compound stem from its irritant properties and the reactivity of the terminal alkyne. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). Furthermore, terminal alkynes as a class of compounds can form potentially explosive metal acetylides, particularly with heavy metals such as silver, copper, and mercury. Therefore, proper disposal procedures are not merely a matter of regulatory compliance but a critical component of laboratory safety.
Core Directive: Hazard Analysis and Waste Segregation
The cornerstone of safe disposal is a thorough understanding of the compound's reactivity and the unwavering practice of waste segregation. This compound waste must never be mixed with other waste streams without a complete understanding of the potential chemical incompatibilities.
Key Incompatibilities:
-
Heavy Metal Salts: Avoid contact with salts of copper, silver, mercury, and other heavy metals to prevent the formation of explosive acetylides.
-
Strong Oxidizing Agents: As with most organic compounds, mixing with strong oxidizers can lead to vigorous and potentially explosive reactions.
-
Strong Acids and Bases: While urea itself has some buffering capacity, strong acids or bases can catalyze decomposition or other unwanted reactions.
All waste containing this compound must be collected in a designated, properly labeled, and chemically compatible container.
Quantitative Data Summary
For quick reference, the key hazard information for this compound is summarized below.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning |
Experimental Protocols for Safe Disposal
The following step-by-step protocols provide a clear path for the safe disposal of this compound waste generated in a laboratory setting.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling this compound, whether in pure form or as a waste product, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.
Part 2: Waste Collection and Containerization
-
Designated Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) for the collection of all this compound waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[1] All components of a waste mixture must be listed.
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[1][2][3]
Part 3: Disposal of Solid this compound Waste
-
Collection: Carefully transfer solid this compound waste into the designated hazardous waste container using appropriate tools (e.g., a chemically resistant spatula).
-
Avoid Dust Generation: Minimize the creation of dust during transfer.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[1]
Part 4: Disposal of this compound in Solution
-
Segregation: Do not mix solutions containing this compound with other solvent waste streams unless their compatibility has been verified.
-
Collection: Transfer the solution into the designated liquid hazardous waste container.
-
Solvent Identification: Clearly label the container with the name "this compound" and the name and approximate concentration of the solvent(s).
Part 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[4]
-
Container Disposal: After triple rinsing and air drying in a fume hood, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.[4]
Part 6: Spill Management
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Trustworthiness: A Self-Validating System
The procedures outlined in this guide are designed to be a self-validating system for the safe disposal of this compound. By adhering to the principles of hazard identification, waste segregation, proper containerization, and disposal through certified professionals, laboratories can ensure they are meeting their safety and environmental obligations. Regular review of these procedures and ongoing training for all laboratory personnel are essential to maintaining a safe working environment.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][5] These regulations are in place to protect both the individuals handling the waste and the broader community.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. usbioclean.com [usbioclean.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
